molecular formula C9H13IN2O2 B3047203 Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate CAS No. 1354706-70-9

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

カタログ番号: B3047203
CAS番号: 1354706-70-9
分子量: 308.12
InChIキー: DGFCVTFENXPLGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a useful research compound. Its molecular formula is C9H13IN2O2 and its molecular weight is 308.12. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 4-(4-iodopyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-2-14-9(13)4-3-5-12-7-8(10)6-11-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFCVTFENXPLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232048
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-70-9
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Engineering Molecular Complexity: A Technical Guide to Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and bivalent kinase inhibitors—the demand for highly functionalized, bifunctional building blocks has surged. Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate represents a premier example of such a scaffold.

While branched isomers like Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate are commercially cataloged (e.g., CAS 1798775-86-6)[1], the linear 4-butanoate derivative is frequently synthesized de novo as a proprietary intermediate. This whitepaper dissects the structural rationale, synthetic methodologies, and downstream applications of this specific linear scaffold, providing a self-validating framework for application scientists and medicinal chemists.

Structural Rationale & Physicochemical Profiling

The architectural design of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is highly deliberate, combining three distinct chemical domains:

  • The Pyrazole Core: A privileged heterocyclic motif that frequently acts as a hydrogen-bond acceptor/donor in kinase hinge-binding regions.

  • The C4-Iodine: The carbon-halogen bond strength dictates reactivity in palladium-catalyzed cross-coupling. Following the trend

    
    , the C4-iodine is primed for rapid oxidative addition by Pd(0) catalysts under mild conditions[2].
    
  • The Ethyl Butanoate Linker: The 4-carbon aliphatic chain serves as an optimal, flexible spacer for bivalent molecules. The terminal ethyl ester acts as a robust protecting group during high-temperature cross-coupling, preventing the catalyst poisoning that free carboxylic acids can induce.

Synthetic Methodology: Regioselective N-Alkylation

The construction of this scaffold relies on the regioselective N-alkylation of 4-iodopyrazole. Because 4-iodopyrazole is a symmetric tautomer, alkylation yields a single regioisomer, eliminating the need for complex separation techniques.

Synthesis SM1 4-Iodo-1H-pyrazole Cond Base: K2CO3 Solvent: DMF Temp: 70°C SM1->Cond Deprotonation SM2 Ethyl 4-bromobutanoate SM2->Cond SN2 Attack Prod Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate Cond->Prod Alkylation

Synthetic workflow for the N-alkylation of 4-iodopyrazole.

Protocol 1: Synthesis of the Target Scaffold

Causality & Validation: The selection of anhydrous DMF and


 is highly specific. 

provides sufficient basicity to deprotonate the pyrazole N-H (pKa ~14.2) without inducing premature saponification of the ethyl ester[3]. DMF, a polar aprotic solvent, accelerates the

displacement by solvating the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic.
  • Initiation: Charge a flame-dried round-bottom flask with 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv). Stir at ambient temperature for 15 minutes. The mixture will become slightly opaque as the pyrazolide salt forms.
    
  • Electrophilic Addition: Dropwise add ethyl 4-bromobutanoate (1.1 equiv) via syringe to prevent localized thermal spikes.

  • Propagation: Elevate the temperature to 70°C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly UV-active 4-iodopyrazole spot validates reaction completion.

  • Workup & Isolation: Quench with distilled water. Extract with Ethyl Acetate (3x). Critical step: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine to completely partition the DMF into the aqueous phase. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Downstream Functionalization: The Cross-Coupling Hub

The C4 position of the pyrazole ring is electronically deactivated, making direct C-H functionalization difficult. The pre-installed iodine overcomes this barrier, transforming the scaffold into a versatile electrophilic coupling partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions[2][4].

Quantitative Data Summary

The table below synthesizes established reaction parameters and expected yields for the functionalization of 4-iodopyrazole derivatives across various coupling modalities.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTempTypical Yield
Suzuki-Miyaura Arylboronic Acids

(5 mol%)

/ Dioxane:

90°C (MW)75–90%[4]
Sonogashira Terminal Alkynes

/ CuI

/ THF
65°C60–85%[5]
C-O Alkoxylation Primary AlcoholsCuI / PhenanthrolinetBuOK / Neat Alcohol130°C (MW)61–76%[6]
Protocol 2: Suzuki-Miyaura Arylation

Causality & Validation: The biphasic Dioxane/Water (4:1) system solves a dual-solubility problem: the organic scaffold requires a non-polar medium, while the inorganic base requires water for dissolution and subsequent activation of the boronic acid into the reactive "ate" complex[4].

  • Preparation: In a microwave-safe vial, combine Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Solvation: Add a 4:1 (v/v) mixture of 1,4-Dioxane and

    
    . Add 
    
    
    
    (2.5 equiv).
  • Degassing (Critical): Sparge the mixture with argon for 10 minutes. Validation: Failure to remove dissolved

    
     results in the rapid oxidation of the Pd(0) active species to Pd(II), visually indicated by the precipitation of inactive "palladium black," which halts the catalytic cycle.
    
  • Catalysis: Quickly add

    
     (5 mol%) and seal the vial with an aluminum crimp cap.
    
  • Irradiation: Heat at 90°C under microwave irradiation for 15–30 minutes.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and isolate the functionalized product via flash chromatography.

Applications in Targeted Therapeutics

Once the C4 position is functionalized with a target-specific pharmacophore, the terminal ethyl ester is saponified (using LiOH in THF/


) to yield a free carboxylic acid. This acid is then subjected to standard amide coupling (e.g., HATU/DIPEA) to attach target-binding ligands or cellular penetrant sequences.

In the context of kinase inhibition, pyrazole derivatives are heavily utilized to target the ATP-binding pocket of enzymes such as Janus Kinases (JAK).

Pathway Scaffold Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Scaffold->Coupling C4-Arylation API Functionalized Pyrazole Intermediate Coupling->API Ester Hydrolysis & Amidation Target Kinase Target Binding (e.g., JAK2 ATP Pocket) API->Target ATP-Competitive Inhibition Effect Inhibition of Downstream STAT Signaling Target->Effect Pathway Blockade

Downstream functionalization into kinase inhibitors blocking JAK/STAT signaling.

By leveraging the differential reactivity of the C4-iodine and the terminal ester, researchers can utilize Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate as a highly predictable, modular vector for accelerating structure-activity relationship (SAR) campaigns.

References

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions Benchchem 4

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis Benchchem 2

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs National Institutes of Health (PMC) 6

  • Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches Middle East Technical University (OpenMETU) 5

  • 4-Isopropyl-1H-pyrazole | CAS 13753-53-2 Benchchem 3

  • Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate Parchem 1

Sources

Technical Whitepaper: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and application of 4-iodo-1H-pyrazole-1-butanoic acid ethyl ester (systematically referred to as Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate ). This document is designed for medicinal chemists and process scientists utilizing this bifunctional scaffold in drug discovery.

A Versatile Bifunctional Intermediate for Medicinal Chemistry

Executive Summary

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate represents a high-value "hub" intermediate in diversity-oriented synthesis (DOS). Its utility stems from its orthogonal reactivity profile:

  • The C4-Iodine Motif: A highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of complex aryl-pyrazole cores common in kinase inhibitors.

  • The N1-Butyrate Ester: A masked carboxylic acid linker that provides a specific spatial geometry (4-carbon tether) for solubility enhancement or conjugation to target-binding motifs.

This guide provides a validated synthetic route, structural characterization data, and a strategic framework for deploying this molecule in lead optimization.

Chemical Identity & Physicochemical Profile

PropertyValue
Systematic Name Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
Molecular Formula C

H

IN

O

Molecular Weight 308.12 g/mol
Core Scaffold 1,4-Disubstituted Pyrazole
Bond Rotatable Count 6
Topological Polar Surface Area (TPSA) 43.6 Ų
Predicted LogP ~2.5 (Lipophilic)
Physical State Viscous Oil / Low-melting Solid (dependent on purity)

Structural Insight: The pyrazole ring is an aromatic heterocycle. The iodine atom at position 4 renders the ring electron-deficient relative to unsubstituted pyrazole, yet sufficiently electron-rich to facilitate oxidative addition with Pd(0) catalysts. The N1-substitution breaks the tautomeric symmetry of the parent 4-iodopyrazole, locking the regiochemistry.

Synthetic Protocol: Regioselective N-Alkylation

The synthesis of this compound relies on the nucleophilic substitution (


) of the pyrazole nitrogen onto an alkyl halide.
Reaction Scheme

Synthesis SM1 4-Iodopyrazole (Nucleophile) Product Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (Target) SM1->Product  N-Alkylation   SM2 Ethyl 4-bromobutyrate (Electrophile) SM2->Product Base Cs2CO3 or K2CO3 (Base) Base->Product Deprotonation Solvent MeCN or DMF (Solvent) Solvent->Product

Figure 1: Synthetic pathway for the N-alkylation of 4-iodopyrazole.

Detailed Experimental Procedure

Objective: Synthesis of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate on a 10 mmol scale.

Reagents:

  • 4-Iodopyrazole (1.94 g, 10.0 mmol)

  • Ethyl 4-bromobutyrate (2.15 g, 11.0 mmol, 1.1 equiv)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (4.89 g, 15.0 mmol, 1.5 equiv)
  • Acetonitrile (MeCN) (anhydrous, 50 mL)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodopyrazole (10.0 mmol) in anhydrous MeCN (50 mL).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (15.0 mmol) in a single portion. Stir the heterogeneous mixture at room temperature for 30 minutes to ensure deprotonation of the pyrazole (pKa ~14).
    • Note: Cs

      
      CO
      
      
      
      is preferred over K
      
      
      CO
      
      
      for faster kinetics due to the "cesium effect" (higher solubility/looser ion pairing).
  • Alkylation: Add ethyl 4-bromobutyrate (11.0 mmol) dropwise via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 60°C for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (4-iodopyrazole) should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (CsBr, excess Cs

      
      CO
      
      
      
      ) through a celite pad. Rinse the pad with EtOAc.
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 30% EtOAc in Hexanes).

  • Characterization:

    • Yield: Typically 85–92%.

    • 1H NMR (400 MHz, CDCl3):

      
       7.60 (s, 1H), 7.52 (s, 1H), 4.15 (t, 2H), 4.12 (q, 2H), 2.30 (t, 2H), 2.15 (m, 2H), 1.25 (t, 3H).
      

Strategic Reactivity & Applications

This molecule serves as a divergence point. The Iodine allows for core diversification, while the Ester allows for linker modification.

Reactivity Network

Reactivity Core Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Biaryl 4-Aryl-Pyrazole (Kinase Inhibitor Core) Suzuki->Biaryl Acid Carboxylic Acid (Linker for Amidation) Hydrolysis->Acid Alcohol Primary Alcohol (Solubility/PROTAC Linker) Reduction->Alcohol

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the iodine and ester functionalities.

Application Case Studies
A. Kinase Inhibitor Synthesis (Suzuki-Miyaura Coupling)

The 4-iodopyrazole moiety is a privileged scaffold for kinase inhibitors (e.g., LRRK2, JAK).

  • Protocol: React the title compound (1.0 equiv) with an aryl boronic acid (1.2 equiv), Pd(dppf)Cl

    
     (5 mol%), and K
    
    
    
    CO
    
    
    (2.0 equiv) in Dioxane/Water (4:1) at 90°C.
  • Outcome: Formation of the C4-aryl bond occurs exclusively, leaving the ester intact for subsequent hydrolysis.

B. Linker Optimization

The ethyl ester can be hydrolyzed to the free acid using LiOH in THF/H


O. This acid can then be coupled to amines (using HATU/DIPEA) to attach solubilizing groups (e.g., morpholine, piperazine) or to conjugate the pyrazole warhead to an E3 ligase ligand for PROTAC development.

Safety & Handling

  • 4-Iodopyrazole: Irritant. Avoid inhalation of dust.

  • Ethyl 4-bromobutyrate: Lachrymator and skin irritant. Handle in a fume hood.

  • Cesium Carbonate: Hygroscopic irritant.

  • General: Standard PPE (gloves, goggles, lab coat) is mandatory. Dispose of halogenated waste in appropriate containers.

References

  • General Synthesis of N-Alkyl Pyrazoles

    • Title: Regioselective Alkylation of Pyrazoles.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Defines the base/solvent conditions for N-alkyl
    • URL:[Link]

  • Reactivity of 4-Iodopyrazoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodopyrazoles.[2]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the Suzuki coupling efficiency of the 4-iodo motif.
    • URL:[Link]

  • Use of Ethyl 4-bromobutyrate as a Linker

    • Title: Synthesis of Linker-Functionalized Heterocycles.
    • Source:Tetrahedron.
    • Context: Describes the utility of bromobutyrate esters in building bifunctional scaffolds.
    • URL:[Link]

Sources

Ethyl 4-(4-iodopyrazol-1-yl)butyrate: A Bifunctional Hub in Medicinal Chemistry and Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is paramount. Ethyl 4-(4-iodopyrazol-1-yl)butyrate stands out as a highly versatile intermediate. By merging the metabolic stability of a pyrazole core with two orthogonal reactive handles—a 4-iodo substituent and an ethyl ester—this molecule serves as a central hub for divergent synthesis.

As an Application Scientist, I have designed this technical guide to move beyond basic protocols. Here, we will dissect the causality behind the synthetic choices, providing self-validating workflows that ensure high-fidelity transformations for researchers and drug development professionals.

Nomenclature & Identifiers

To ensure absolute clarity across chemical inventories and literature, the quantitative and qualitative identifiers for this compound are summarized below.

Identifier TypeValue
IUPAC Name Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
Common Synonyms 4-(4-Iodopyrazol-1-yl)butyric acid ethyl ester; 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester
Molecular Formula C9H13IN2O2
Structural Features 4-Iodopyrazole core, N-linked propyl spacer, terminal ethyl ester

Structural Logic & Physicochemical Profiling

The utility of Ethyl 4-(4-iodopyrazol-1-yl)butyrate is not accidental; it is a product of deliberate structural logic. Understanding the reactivity profile of each moiety dictates how we manipulate the molecule in the lab.

Functional GroupProperty / ReactivitySynthetic UtilityCausality & Mechanistic Insight
4-Iodo Substituent Highly polarizable C-I bond, low bond dissociation energy.Cross-coupling (Suzuki, Sonogashira, Heck).The weak C-I bond facilitates rapid oxidative addition by Pd(0) catalysts, overriding the electron-rich (deactivating) nature of the pyrazole ring[1].
Pyrazole Core Aromatic heterocycle, bioisostere for phenyl/amide rings.Pharmacophore integration, hydrogen bond acceptor.Enhances metabolic stability and modulates lipophilicity (LogP) in drug candidates, resisting oxidative degradation by Cytochrome P450 enzymes.
Ethyl Ester Electrophilic carbonyl, hydrolyzable.Precursor for carboxylic acids, amides, or alcohols.Easily saponified by LiOH to yield a free acid, providing a handle for subsequent EDC/HATU-mediated amide couplings.
Alkyl Linker Flexible

carbon chain (propyl spacer).
Conformational spacer group.Provides rotational degrees of freedom, allowing the terminal functional group to optimally orient within target protein binding pockets.

Synthetic Methodologies: The Self-Validating Protocols

The following protocols are engineered to be self-validating systems. Every reagent choice and operational step is grounded in mechanistic causality to ensure reproducibility.

Base-Mediated N-Alkylation (Synthesis of the Hub)

The most efficient route to synthesize the target hub is the N-alkylation of 4-iodo-1H-pyrazole with ethyl 4-bromobutyrate.

Expert Insight on Regioselectivity: Because 4-iodo-1H-pyrazole possesses a symmetric tautomeric system, N-alkylation at either nitrogen yields the exact same product. This avoids the tedious chromatographic separation of 1,3- and 1,5-regioisomers typically encountered with asymmetric pyrazoles.

Protocol:

  • Reaction Setup: To an oven-dried flask, add 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous

    
     (1.5 equiv) in anhydrous DMF (0.2 M).
    
    • Causality:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is a mild, insoluble base that perfectly matches the 
      
      
      
      (~14) of the pyrazole N-H. It deprotonates the heterocycle without prematurely saponifying the ester of the incoming alkylating agent. DMF solvates the potassium cation, leaving a highly nucleophilic, "naked" pyrazolide anion[2].
  • Electrophile Addition: Add ethyl 4-bromobutyrate (1.1 equiv) dropwise at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted side reactions.

  • Heating & Validation: Heat the mixture to 80°C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar 4-iodopyrazole baseline spot and the emergence of a higher

      
       spot confirms successful conversion.
      
  • Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: While water removes most of the DMF, washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure organic layer.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 4-iodo position is primed for 1 to introduce aryl or heteroaryl groups[1].

Protocol:

  • Reaction Setup: Combine Ethyl 4-(4-iodopyrazol-1-yl)butyrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and 
    
    
    
    .
    • Causality: The biphasic solvent system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base, which is mechanistically required to coordinate with the boronic acid, forming the reactive, electron-rich boronate complex necessary for the transmetalation step[3].

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.

  • Catalyst Addition: Add

    
     (0.05 equiv) and heat to 90°C for 6 hours.
    
    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center. This drastically accelerates the reductive elimination step—often the rate-limiting step in the cross-coupling of electron-rich heterocycles—driving the reaction to completion[1].

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic workflow, highlighting the orthogonal reactivity of the iodo and ester handles.

G Start 4-Iodo-1H-pyrazole + Ethyl 4-bromobutyrate Base Base-Mediated N-Alkylation (K2CO3, DMF, 80°C) Start->Base Target Ethyl 4-(4-iodopyrazol-1-yl)butyrate (Bifunctional Hub) Base->Target Nucleophilic Substitution Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Target->Suzuki C-I Oxidative Addition Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Target->Hydrolysis Ester Saponification Aryl 4-Arylpyrazole Derivative Suzuki->Aryl Acid Pyrazole-1-butyric Acid Hydrolysis->Acid

Figure 1: Synthetic workflow and bifunctional derivatization pathways.

Downstream Derivatization: Unlocking the Ester Handle

Once the pyrazole core has been elaborated via cross-coupling (or prior to it, depending on the desired synthetic sequence), the ethyl ester serves as a reliable handle for further functionalization.

Ester Hydrolysis to Carboxylic Acid: The ester is typically saponified using Lithium Hydroxide (LiOH) in a THF/


 (3:1) mixture at room temperature.
  • Causality: LiOH is preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion while minimizing the risk of epimerization or degradation of sensitive functional groups introduced during prior steps.

The resulting free carboxylic acid can then be subjected to standard amide coupling conditions (e.g., HATU, DIPEA, primary/secondary amine) to generate diverse libraries of pyrazole-based drug candidates.

References

  • Title: Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Source: Benchchem. URL: 1

  • Title: PRENYLATION INHIBITORS AND METHODS OF THEIR SYNTHESIS AND USE - EP 1534680 B1. Source: European Patent Office. URL: 4

  • Title: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling. Source: Benchchem. URL: 3

  • Title: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Source: ResearchGate. URL: 2

Sources

Engineering Molecular Complexity: Physicochemical Properties and Synthetic Utility of N-Alkylated 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of the Pyrazole Scaffold

Pyrazoles are a premier class of five-membered nitrogen-containing heterocycles that serve as foundational scaffolds in medicinal chemistry, materials science, and agrochemical development. The inherent tautomerism and hydrogen-bonding capabilities of the unprotected 1H-pyrazole ring often lead to complex pharmacokinetic behaviors. To optimize these molecules for targeted biological interactions, structural functionalization is required.

The introduction of an iodine atom at the C4 position creates 4-iodopyrazole , a highly versatile intermediate[1]. However, the free NH group in 4-iodopyrazole can interfere with downstream transition-metal-catalyzed reactions by coordinating with the metal center (e.g., palladium), leading to catalyst poisoning. N-alkylation of 4-iodopyrazole solves this issue by masking the proton-donor site, thereby directing subsequent chemical reactivity exclusively toward the highly polarizable C4–Iodine bond. This strategic modification enables the construction of complex, multi-substituted architectures with high regioselectivity[2].

Physicochemical Modulation via C4-Iodination and N-Alkylation

The physicochemical properties of pyrazoles dictate their behavior in both biological systems and synthetic environments.

  • Lipophilicity and Halogen Bonding: The addition of the massive, electron-rich iodine atom at the C4 position significantly enhances the compound's overall lipophilicity, which is a critical parameter for cellular membrane permeability in drug design[3]. Furthermore, the polarizable nature of iodine allows for halogen bonding, facilitating unique interactions with biological target proteins[4].

  • Disruption of Intermolecular Networks: Unprotected 1H-pyrazoles form robust intermolecular hydrogen-bond networks, resulting in higher melting points and lower solubility in non-polar solvents. N-alkylation replaces the hydrogen-bond donor with an alkyl group, drastically altering the crystal lattice energy and thermodynamic profile of the molecule.

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

Note: LogP values are representative calculated estimates demonstrating the lipophilicity trend.

Property1H-Pyrazole4-Iodo-1H-pyrazole1-Methyl-4-iodopyrazole
Molecular Weight ( g/mol ) 68.08193.97207.99
Melting Point (°C) 69–70108–110Liquid / Low MP
Calculated LogP 0.261.852.15
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 222

Mechanistic Causality in Synthetic Workflows

The transformation of a simple pyrazole into an advanced pharmaceutical intermediate requires a meticulously planned synthetic workflow. The process typically involves an initial electrophilic aromatic substitution (iodination) followed by a nucleophilic substitution (N-alkylation), setting the stage for advanced cross-coupling.

G A 1H-Pyrazole B Electrophilic Iodination A->B C 4-Iodo-1H-pyrazole B->C D N-Alkylation C->D E N-Alkyl-4-iodopyrazole D->E F Pd-Catalyzed Coupling E->F G Functionalized Scaffold F->G

Synthetic workflow from 1H-pyrazole to C4-functionalized N-alkylpyrazoles.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes in-process controls (IPCs) to confirm reaction progress based on mechanistic principles.

Protocol 1: Regioselective C4-Iodination of 1H-Pyrazole

This protocol utilizes a green-chemistry approach by employing hydrogen peroxide (


) as an oxidant[1].
  • Causality: The reaction of pyrazole with molecular iodine (

    
    ) generates hydroiodic acid (
    
    
    
    ) as a byproduct.
    
    
    oxidizes the iodide back into electrophilic iodine (
    
    
    ), driving the reaction to completion and maximizing atom economy.

Step-by-Step Methodology:

  • Initiation: Dissolve 1H-pyrazole (1.0 equiv) and

    
     (0.5 equiv) in distilled water at room temperature.
    
  • Oxidation: Slowly add 30% aqueous

    
     (1.2 equiv) dropwise via a constant pressure funnel. Caution: Exothermic reaction.
    
  • Thermal Maturation: Heat the reaction mixture in an oil bath at 100°C for 1–2 hours until all solid particulates dissolve into a homogenous solution.

  • Self-Validation (Quenching): Cool the mixture and pour it into ice water containing saturated sodium thiosulfate (

    
    ). Validation Check:  The immediate disappearance of the residual brown iodine color confirms the successful reduction of unreacted 
    
    
    
    .
  • Isolation: Filter the precipitated off-white/grayish solid[4]. Wash with cold water and dry under a vacuum to yield 4-iodo-1H-pyrazole.

Protocol 2: N-Alkylation of 4-Iodopyrazole

N-alkylation can be achieved using various alkylating agents (e.g., alkyl halides or ethyl vinyl ether)[2].

  • Causality: A mild base like potassium carbonate (

    
    ) is used to deprotonate the acidic pyrazole NH, generating a highly nucleophilic pyrazolide anion. A polar aprotic solvent (DMF) is chosen because it solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive for the 
    
    
    
    attack on the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous

    
     (2.0 equiv) in dry DMF. Stir for 30 minutes at room temperature to ensure complete formation of the pyrazolide anion.
    
  • Alkylation: Add the alkyl halide (e.g., ethyl iodide, 1.2 equiv) dropwise. Stir the mixture at 60°C for 4 hours.

  • Self-Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. Validation Check: The product spot will migrate significantly higher (higher

    
    ) than the starting material due to the loss of the hydrogen-bonding NH group.
    
  • Workup: Quench the reaction with water and extract with ethyl acetate. The separation of the organic layer validates the successful transition of the compound to a highly lipophilic state.

  • Purification: Wash the organic layer with brine, dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Catalytic Cross-Coupling Dynamics

Once N-alkylated, the 4-iodopyrazole becomes an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings)[1]. The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition by Pd(0) species. Because the nitrogen atom is protected by the alkyl group, it cannot compete for coordination with the palladium catalyst, ensuring high turnover frequencies and preventing the formation of undesired N-arylated byproducts.

Mechanism N1 N-Alkyl-4-iodopyrazole N2 Oxidative Addition N1->N2 N3 Transmetalation N2->N3 Facile C-I Activation N4 Reductive Elimination N3->N4 N4->N2 Pd(0) Regeneration N5 Target C4-Arylpyrazole N4->N5

Catalytic cycle of Pd-mediated cross-coupling utilizing N-alkyl-4-iodopyrazoles.

Biological & Medicinal Applications

The derivatives synthesized from N-alkylated 4-iodopyrazoles are heavily utilized in pharmaceutical development. The modified pyrazole core acts as a bioisostere for various aromatic rings while offering superior metabolic stability. These scaffolds are frequently integrated into the development of novel anti-inflammatory agents, human neutrophil elastase inhibitors, and anti-cancer therapeutics[4].

References

  • [Clockss.org] Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. Available at: [Link]

Sources

4-Iodopyrazole: The Strategic Pivot in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Application Guide

Executive Summary

In the architecture of modern drug discovery, particularly within kinase inhibition and fragment-based drug design (FBDD), 4-iodopyrazole serves as a "strategic pivot."[1] Unlike its 3- or 5-iodo isomers, the 4-iodo position offers a unique vector for extending pharmacophores into the ATP-binding pocket of kinases while maintaining the critical hydrogen-bonding hinge motif provided by the pyrazole nitrogens.

This guide provides a rigorous technical analysis of 4-iodopyrazole building blocks. It moves beyond standard textbook procedures to offer field-proven, self-validating protocols for synthesis, protection strategies, and cross-coupling modules, specifically tailored for high-stakes medicinal chemistry campaigns.

The Strategic Advantage: Structural Logic

The pyrazole ring is a privileged scaffold.[2] In kinase inhibitors (e.g., Ruxolitinib, Crizotinib), the pyrazole nitrogen often acts as a hydrogen bond donor/acceptor to the kinase hinge region. The 4-position is geometrically orthogonal to this interaction, allowing substituents to explore the solvent-front or hydrophobic back-pockets without disrupting the primary binding mode.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how a single 4-iodopyrazole core acts as a divergent node for accessing three distinct chemical spaces: Aryl/Heteroaryl libraries (Suzuki), Alkyne-linked inhibitors (Sonogashira), and Aminopyrazoles (Buchwald-Hartwig).[1]

DivergentSynthesis Core 4-Iodopyrazole (Core Block) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Sono Sonogashira (Alkynes/Linkers) Core->Sono Pd/Cu, Alkyne Buchwald Buchwald-Hartwig (Amines/Solubilizers) Core->Buchwald Pd(0), HNR2 Lib1 Kinase Hinge Binders Suzuki->Lib1 Lib2 Rigid Linker Scaffolds Sono->Lib2 Lib3 Solubility Enhancers Buchwald->Lib3

Figure 1: Divergent synthesis workflow utilizing 4-iodopyrazole as a central node for library generation.

Synthesis Module: Preparation of the Core

While commercial sources exist, in-house preparation is often required for isotopically labeled analogs or specific N-substituted derivatives.

Protocol A: Regioselective Iodination of Pyrazoles

Causality: Direct iodination of unsubstituted pyrazole can lead to poly-iodination. Using N-Iodosuccinimide (NIS) in acidic media ensures mono-iodination at the most electron-rich C4 position via electrophilic aromatic substitution (


).

Self-Validating Protocol:

  • Setup: Dissolve pyrazole (1.0 equiv) in Acetonitrile (ACN).

  • Addition: Add NIS (1.1 equiv) portion-wise at 0°C.

    • Checkpoint: The solution should remain relatively clear. A rapid yellowing indicates iodine liberation (decomposition of NIS), suggesting the need for a radical scavenger or lower temp.

  • Catalysis: Add Trifluoroacetic acid (TFA, 0.1 equiv) dropwise.

    • Mechanism:[3][4][5] TFA activates the NIS, increasing the electrophilicity of the iodonium species.

  • Reaction: Stir at RT for 4–12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane).[6] The product (4-iodo) is typically less polar than the starting material.

  • Workup: Quench with sat. aq.

    
     (sodium thiosulfate).
    
    • Visual Cue: The organic layer must turn from reddish-brown (iodine traces) to colorless/pale yellow. If color persists, add more thiosulfate.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    

The N1-Protection Decision Matrix

The acidic N-H proton (


) of 4-iodopyrazole poisons Pd-catalysts by forming stable Pd-amido complexes. Protection is mandatory for efficient cross-coupling.
Protecting Group (PG)StabilityRemoval ConditionStrategic Utility
THP (Tetrahydropyranyl) High (Base/Nu)Mild Acid (HCl/MeOH)Best for scale-up; cheap; robust in Suzuki.
SEM (Trimethylsilylethoxymethyl) Very HighFluoride (TBAF) or AcidIdeal if the final scaffold requires acidic deprotection elsewhere.
Boc (tert-Butyloxycarbonyl) ModerateAcid (TFA) or HeatWarning: Can migrate or cleave under basic Suzuki conditions (

).
Trityl (Trt) HighMild AcidGood for crystallinity; bulky group directs regioselectivity of C3/C5 substituents.

Cross-Coupling Modules (The Core)

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Install aryl/heteroaryl groups at C4. Challenge: De-iodination (reduction) of the starting material is a common side reaction.

Optimized Protocol:

  • Reagents: 1-PG-4-iodopyrazole (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

    • Why: Water is essential for the transmetallation step (formation of hydroxo-palladium species).

  • Degassing (Critical): Sparge with Argon for 15 mins.

    • Self-Validation: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand. If the catalyst turns black immediately upon heating, degassing was insufficient.

  • Temperature: 80–90°C for 4–16 h.

Module 2: Sonogashira Coupling (Alkynylation)

Objective: Install rigid linkers or "warheads" (for covalent inhibitors).

Mechanism & Regioselectivity Logic: The following diagram details the catalytic cycle and the critical role of the Copper co-catalyst, often a point of failure in 4-iodopyrazole couplings due to copper-acetylide precipitation.

SonogashiraLogic Start 4-Iodopyrazole OxAdd Pd(II)-Ar-I (Oxidative Addition) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet CuCycle Cu(I)-Acetylide (In Situ Generation) CuCycle->TransMet Cu-C≡C-R Prod 4-Alkynylpyrazole TransMet->Prod Reductive Elimination

Figure 2: Sonogashira catalytic cycle highlighting the convergence of Pd and Cu cycles.

Protocol Notes:

  • Base Choice: Use secondary amines (e.g., Diethylamine) or TEA.

  • Copper-Free Variant: If the pyrazole N is unprotected, Copper can chelate to the nitrogen. In this case, use a Copper-free Sonogashira (Pd(OAc)2 / XPhos /

    
    ) to avoid catalyst poisoning.
    

Case Study: Kinase Inhibitor Scaffold

Context: Developing a JAK2 inhibitor. The 4-iodopyrazole is coupled to a pyrrolopyrimidine core.

Experimental Workflow:

  • N-Alkylation: 4-iodopyrazole is first alkylated with a solubilizing tail (e.g., N-morpholinoethyl chloride) using

    
     in DMF.
    
    • Regioselectivity Check: Since 4-iodopyrazole is symmetric, N1 alkylation is unique. However, if using 3-methyl-4-iodopyrazole, N1 vs N2 selectivity must be confirmed by NOESY NMR.

  • Coupling: The functionalized 4-iodopyrazole is coupled to a chloropyrrolopyrimidine boronate ester via Suzuki conditions.

  • Deprotection: Not required if the alkyl chain is the final substituent.

Signaling Pathway: JAK/STAT Intervention

The target molecule inhibits the phosphorylation of STAT proteins, preventing translocation to the nucleus.

JAK_STAT Receptor Cytokine Receptor JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 4-Iodopyrazole Derivative Inhibitor->JAK Inhibition (ATP-Site) P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Figure 3: Mechanism of action for pyrazole-based JAK inhibitors interrupting the JAK/STAT pathway.

References

  • National Institutes of Health (PMC). (2025). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Comprehensive Solvation and Stability Profiling of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a highly functionalized synthetic intermediate frequently utilized in medicinal chemistry and drug discovery. Featuring a pyrazole core, an iodine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), and an ethyl ester for subsequent saponification or amide coupling, its structural complexity dictates its solvation behavior.

Understanding its solubility in Dimethyl Sulfoxide (DMSO) is critical, as DMSO is the universal vehicle for high-throughput screening (HTS) and compound library storage.

The Causality of Solvation

DMSO is a highly polar aprotic solvent (dielectric constant


). Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate lacks hydrogen bond donors (the pyrazole N1 is alkylated, and N2 possesses only a lone pair). However, it contains multiple hydrogen bond acceptors (the ester carbonyl and the pyrazole N2). The solvation is thermodynamically driven by strong dipole-dipole interactions between the highly polarized sulfoxide group (

) of DMSO and the compound's ester and pyrazole moieties. Furthermore, the aliphatic butanoate chain and the large, polarizable iodine atom significantly increase the molecule's lipophilicity, making it highly compatible with organic solvents and resulting in an expected thermodynamic solubility in pure DMSO exceeding 100 mM.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single static value but depends entirely on the kinetic state and the solvent matrix. We employ two distinct, self-validating protocols to profile this compound, as established by industry standards from organizations like 1[1] and 2[2].

Workflow A Solid Compound Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate B 10-50 mM DMSO Stock A->B Dissolution D Thermodynamic Solubility (Shake-Flask Method) A->D Excess Solid + Solvent C Kinetic Solubility (Aqueous Dilution) B->C Serial Dilution E Nephelometry / UV-Vis (Turbidity Onset) C->E F Equilibration (24-72h) Filtration & LC-MS/MS D->F G Solubility Limit Determination E->G F->G

Caption: Logical workflow for kinetic and thermodynamic solubility assessment.

Protocol A: Kinetic Solubility via Nephelometry (High-Throughput)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates when a DMSO stock is diluted into an aqueous buffer[3]. This mimics the exact conditions of in vitro biological assays.

Self-Validating Step: Always run a known standard (e.g., Ketoconazole or Pyrene) in parallel to verify the optical threshold of the plate reader[4].

  • Stock Preparation: Dissolve ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate in anhydrous DMSO to create a 10 mM stock. Causality: 10 mM is the industry standard for HTS libraries, ensuring consistency across assay platforms[5].

  • Serial Dilution: Create a 3-fold serial dilution of the compound in pure DMSO across a 96-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). Causality: This results in a final DMSO concentration of 2%. Keeping DMSO

    
     2% is critical because higher concentrations act as a co-solvent, artificially inflating the apparent aqueous solubility and masking true precipitation limits[4][6].
    
  • Incubation: Incubate at 25°C for 2 hours.

  • Measurement: Read the plate using a nephelometer or measure UV absorbance at 620 nm. Causality: Measuring at 620 nm avoids the UV absorption range of the pyrazole ring and the iodine auxochrome. An increase in absorbance at 620 nm is purely due to light scattering (turbidity) caused by precipitated colloidal particles[1][4].

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask LC-MS/MS)

Thermodynamic solubility is the absolute equilibrium concentration of the most stable crystalline form in a specific solvent[3].

Self-Validating Step: Perform a recovery check on the filter membrane to ensure the highly lipophilic compound is not adsorbing to the plastic or filter matrix, which would yield a false-low solubility reading[3].

  • Solid Addition: Add 2-5 mg of solid ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate into a low-binding glass vial. Causality: Glass is used instead of polypropylene to prevent the lipophilic aliphatic chain from adsorbing to the vial walls over the long incubation period.

  • Solvent Addition: Add 100 µL of pure anhydrous DMSO (or a defined DMSO/Water mixture).

  • Equilibration: Seal under argon and agitate on an orbital shaker at 37°C for 24 to 72 hours. Causality: Extended agitation ensures the solid reaches a true thermodynamic equilibrium, allowing any metastable amorphous forms to transition to their lowest-energy crystalline phase[3][7].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:1000 in acetonitrile and quantify using LC-MS/MS against a standard curve. Causality: LC-MS/MS provides the specificity required to ensure the measured concentration belongs to the intact ester, rather than a degraded byproduct[7].

Quantitative Data Presentation

The following table summarizes the expected physicochemical and solubility parameters for ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate based on its structural class and standard industry profiling.

ParameterExpected Value / RangeCausality & Scientific Rationale
Thermodynamic Solubility (Pure DMSO) > 100 mMDriven by strong dipole-dipole interactions between DMSO and the ester/pyrazole acceptors.
Kinetic Solubility (2% DMSO in PBS, pH 7.4) 10 - 50 µMLimited by the hydrophobic nature of the butanoate chain and the large iodine atom.
Calculated LogP (Lipophilicity) 2.8 - 3.5The aliphatic chain and halogen drive partitioning into lipid phases, inversely correlating with aqueous solubility.
Optimal Storage Concentration 10 mM or 50 mMStandardized concentrations prevent spontaneous nucleation during freeze-thaw cycles.

Stability, Handling, and Degradation Pathways

While ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is highly soluble in DMSO, maintaining its chemical integrity requires strict environmental controls. DMSO is notoriously hygroscopic. If a DMSO stock solution is left exposed to ambient air, it rapidly absorbs atmospheric moisture.

The introduction of water into the DMSO matrix creates a critical vulnerability for this specific compound: Ester Hydrolysis .

Stability A Intact Ester in Anhydrous DMSO B Water Absorption (Hygroscopic DMSO) A->B Poor Storage C Ester Hydrolysis (Nucleophilic Attack) B->C H2O > 0.1% D Free Acid + Ethanol (Degradation Products) C->D Degradation

Caption: Degradation pathway of the ester moiety in hydrated DMSO.

Causality of Degradation

Water acts as a nucleophile. In the presence of trace impurities (which can act as mild acids or bases) or upon prolonged storage at room temperature, water will attack the carbonyl carbon of the ethyl ester. This hydrolytic cleavage yields 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid and ethanol. The resulting free acid has drastically different solubility and permeability properties, which will completely invalidate downstream biological or synthetic assays.

Best Practices for Storage
  • Anhydrous Conditions: Always prepare stocks using commercially available anhydrous DMSO (

    
     99.9%, water 
    
    
    
    0.005%).
  • Inert Atmosphere: Purge vials with Argon or Nitrogen gas before sealing to displace atmospheric moisture.

  • Temperature Control: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as the freezing process can cause localized concentration gradients that promote precipitation or degradation.

References

  • Creative Biolabs. Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay. Retrieved from 1

  • National Center for Advancing Translational Sciences (NCATS) / PMC. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from 5

  • Domainex. Turbidimetric (Kinetic) Solubility Assay - Standard Experimental Procedure. Retrieved from 4

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from3

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Retrieved from 2

Sources

Methodological & Application

Application Note: Hydrolysis of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate to 4-(4-iodo-1H-pyrazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous protocol for the chemoselective hydrolysis of ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate to its corresponding carboxylic acid, 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid . This transformation is a critical step in the synthesis of heterobifunctional linkers used in targeted protein degradation (PROTACs) and kinase inhibitor conjugates. The protocol utilizes a lithium hydroxide (LiOH)-mediated saponification strategy optimized to preserve the integrity of the pharmacophore's sensitive 4-iodo-pyrazole moiety while ensuring complete ester cleavage.

Introduction & Chemical Context

The target molecule contains two distinct functional domains: a 4-iodopyrazole headgroup (often used as a scaffold for Suzuki-Miyaura couplings or as a halogen bond donor) and an ethyl ester tail linked by a butyl chain.

The primary challenge in this hydrolysis is maintaining the stability of the carbon-iodine (C-I) bond. While aryl iodides are generally stable to aqueous base, elevated temperatures or the presence of transition metal contaminants can lead to deiodination or hydroxylation side reactions. Furthermore, the pyrazole nitrogen can participate in tautomeric equilibria, affecting solubility and extraction efficiency.

Reaction Mechanism

The reaction proceeds via a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] The ethoxide group is then eliminated, yielding the carboxylate salt. The final acid is generated upon careful protonation during the workup phase.

ReactionMechanism Ester Ethyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra + LiOH / H2O Nucleophilic Attack Salt Carboxylate Salt (Li+) Tetra->Salt - EtOH Elimination Acid Carboxylic Acid (Product) Salt->Acid + HCl (1M) Protonation (pH 3-4)

Figure 1: Mechanistic pathway for the saponification of ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate.

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentSpecificationRole
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate >95% PuritySubstrate
Lithium Hydroxide Monohydrate (LiOH[2][3]·H₂O) Reagent GradeHydrolysis Reagent
Tetrahydrofuran (THF) HPLC GradeCo-solvent (Solubilizer)
Methanol (MeOH) HPLC GradeCo-solvent (Miscibility)
Water (Deionized) 18.2 MΩ·cmSolvent
Hydrochloric Acid (1M) Aqueous SolutionAcidification
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Step-by-Step Procedure
Step 1: Solubilization
  • Weigh 1.0 equiv (e.g., 500 mg) of ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate into a round-bottom flask.

  • Add a solvent mixture of THF:MeOH:Water (3:1:1 v/v) .

    • Expert Insight: The substrate is lipophilic due to the iodopyrazole and butyl chain. THF ensures the ester dissolves, while MeOH/Water facilitates the solubility of the inorganic base. A concentration of 0.1 M – 0.2 M relative to the substrate is recommended.

Step 2: Saponification
  • Add 3.0 equiv of LiOH·H₂O to the reaction mixture.

  • Stir vigorously at ambient temperature (20–25 °C) .

    • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. The starting material (Rf ~0.6) should disappear, and the product (Rf < 0.1, streaks) will form.

    • Timeframe: Reaction typically reaches completion within 2–4 hours. If incomplete after 4 hours, warm slightly to 40 °C, but do not exceed 50 °C to prevent potential degradation of the iodo-moiety.

Step 3: Workup and Isolation
  • Concentration: Remove volatiles (THF/MeOH) under reduced pressure (Rotavap) at 35 °C. This leaves an aqueous suspension of the lithium carboxylate salt.

  • Dilution: Dilute the residue with water (approx. 10 mL per gram of substrate).

  • Washing (Optional but Recommended): Wash the aqueous layer once with diethyl ether or minimal EtOAc to remove non-polar impurities or unreacted ester. Discard the organic wash.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH reaches 3–4 .

    • Critical Control Point: Do not acidify below pH 2. The pyrazole nitrogen (approx.[4][5][6] pKa ~2.5) may protonate, making the molecule highly water-soluble and difficult to extract. Target the isoelectric point of the free acid.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x volume) .

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporation: Concentrate the filtrate in vacuo to yield the crude acid as an off-white solid.

Purification

For most applications, the crude purity exceeds 95%. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot EtOAc and add Hexanes dropwise until turbid. Cool to 4 °C.

  • Column Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) with 0.1% Acetic Acid.

Analytical Data Summary (Expected)

AnalysisExpected Signal / Result
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, -COOH) ; δ 7.95 (s, 1H, Pyrazole-H); δ 7.55 (s, 1H, Pyrazole-H); δ 4.10 (t, 2H, N-CH₂); δ 2.20 (t, 2H, CH₂-COOH); δ 1.95 (m, 2H, Linker).
LC-MS (ESI+) [M+H]⁺ peak corresponding to MW of acid (approx. 281.0 Da).
Appearance White to off-white crystalline solid.

Workflow Visualization

Workflow Start Start: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate Solvent Dissolve in THF/MeOH/H2O (3:1:1) Start->Solvent BaseAdd Add LiOH (3.0 equiv) Stir at RT, 2-4 h Solvent->BaseAdd Check Check TLC/LCMS Complete? BaseAdd->Check Check->BaseAdd No (Heat to 40°C) Evap Evaporate Volatiles (Remove THF/MeOH) Check->Evap Yes Acidify Acidify Aqueous to pH 3-4 (1M HCl) Evap->Acidify Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Acidify->Extract Finish Final Product: 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid Extract->Finish

Figure 2: Operational workflow for the hydrolysis and isolation process.

Troubleshooting & Expert Insights

  • Issue: Incomplete Reaction.

    • Cause: Poor solubility of the ester in the aqueous base.

    • Solution: Increase the ratio of THF. Ensure the mixture is a single phase.

  • Issue: Low Yield after Extraction.

    • Cause: Over-acidification (pH < 2) leading to protonation of the pyrazole ring (forming a pyridinium-like salt), which is water-soluble.

    • Solution: Strictly monitor pH using a calibrated pH meter or narrow-range pH paper. Adjust to pH 3–4. If product is stuck in water, use n-Butanol or DCM/Isopropanol (3:1) for extraction.[5]

  • Issue: Iodine Loss (Deiodination).

    • Cause: Exposure to light or excessive heat (>60 °C) in basic media.

    • Solution: Wrap the flask in aluminum foil during the reaction and keep temperature below 40 °C.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 45480389, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved October 26, 2023, from [Link]

  • Chemistry Steps . (2020). Base-Catalyzed Hydrolysis of Esters (Saponification). Retrieved October 26, 2023, from [Link]

  • Chemguide . (n.d.). Hydrolysing Esters. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Iodopyrazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

Pyrazoles are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors (e.g., the anticancer agent PP-121) and anti-inflammatory therapeutics[1]. The selective functionalization of the pyrazole core is essential for exploring structure-activity relationships (SAR). Among synthetic strategies, palladium-catalyzed cross-coupling of 4-iodopyrazoles stands out as the most robust methodology for constructing complex C–C, C–N, and C–O bonds[2].

The Causality of Substrate Design: While unprotected 4-iodopyrazoles can be utilized, the free pyrazole N–H bond poses a significant risk of catalyst deactivation. The nitrogen atoms can coordinate with the palladium center, forming stable, insoluble polymeric Pd-pyrazolyl complexes that halt the catalytic cycle. To circumvent this, the use of iodopyrazole esters —specifically 1-acyl or 1-Boc (tert-butoxycarbonyl) protected 4-iodopyrazoles—is strongly recommended[3].

The integration of an ester or carbamate protecting group serves a dual purpose:

  • Steric & Electronic Shielding: It masks the nucleophilic nitrogen, preventing unwanted coordination to the metal center.

  • Accelerated Oxidative Addition: The electron-withdrawing nature of the acyl/Boc moiety decreases the electron density on the pyrazole ring, significantly lowering the activation energy required for the insertion of Pd(0) into the C–I bond[4]. Furthermore, the C–I bond is inherently superior to C–Br or C–Cl bonds due to its lower bond dissociation energy, ensuring rapid and quantitative oxidative addition[2].

Catalytic Cycle & Pathway Visualization

The Suzuki-Miyaura cross-coupling of 1-Boc-4-iodopyrazole with aryl boronic acids proceeds via a classic Pd(0)/Pd(II) catalytic cycle. Understanding this pathway is critical for troubleshooting reaction failures, particularly in identifying where catalyst poisoning or off-target transmetalation occurs.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (1-Boc-4-iodopyrazole) Pd0->OxAdd Step 1 PdII Pd(II) Intermediate (Boc-Pyr)-Pd(L_n)-I OxAdd->PdII TransMet Transmetalation (Ar-B(OH)2 + Base) PdII->TransMet Step 2 PdII_Ar Pd(II) Intermediate (Boc-Pyr)-Pd(L_n)-Ar TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product Coupled Product 1-Boc-4-arylpyrazole RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 1-Boc-4-iodopyrazole.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the operation to ensure reproducibility and empower scientists to adapt the methodology to novel substrates.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol describes the coupling of 1-Boc-4-iodopyrazole with an aryl boronic acid[2],[4].

Reagents & Materials:

  • 1-Boc-4-iodopyrazole (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled sealed tube or Schlenk flask, combine 1-Boc-4-iodopyrazole, the aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand sterically drives the final reductive elimination step, minimizing side reactions.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10–15 minutes.

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate anion necessary for transmetalation. Degassing prevents the premature oxidation of the Pd(0) active species to an inactive Pd(II) state.

  • Thermal Activation: Seal the vessel and heat to 80–100 °C for 2–18 hours, monitoring via TLC or LC-MS.

  • Quench & Extraction: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Cross-Coupling (Alkyne Functionalization)

This protocol details the coupling of 1-acyl-4-iodopyrazole with terminal alkynes[2],[3].

Workflow A 1. Reagent Prep Degas Solvents B 2. Catalyst Loading Pd & CuI Addition A->B C 3. Substrate Addition Iodopyrazole + Alkyne B->C D 4. Reaction Inert Atm, Monitor TLC C->D E 5. Quench & Workup Filter & Extract D->E F 6. Purification Silica Chromatography E->F

Figure 2: Standardized experimental workflow for Sonogashira cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-acyl-4-iodopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous Triethylamine (TEA).

    • Causality: TEA acts as both the solvent and the base required to deprotonate the terminal alkyne upon coordination to copper.

  • Catalyst Introduction: Under a strict Argon atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

    • Causality: CuI is the co-catalyst that forms the copper acetylide intermediate. This intermediate is highly susceptible to oxidative Glaser homocoupling in the presence of oxygen; hence, rigorous inert conditions are mandatory.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. The formation of a white precipitate (triethylammonium halide) is a visual self-validation that the reaction is proceeding[2].

  • Workup: Filter the mixture through a pad of Celite to remove the ammonium salts and catalyst particulates. Concentrate the filtrate and purify via column chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes optimized conditions for various palladium-catalyzed cross-couplings utilizing iodopyrazole esters, synthesized from recent literature and empirical data[2],[3],[5].

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Avg. Yield (%)
Suzuki-Miyaura 1-Boc-4-iodopyrazoleAryl Boronic AcidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80–10082–90%
Suzuki-Miyaura 1-Acyl-4-iodopyrazoleHeteroaryl BoronatePd(OAc)₂, SPhosK₃PO₄ / Toluene:H₂O10075–85%
Sonogashira 1-Acyl-4-iodopyrazoleTerminal AlkynePd(PPh₃)₂Cl₂, CuITEA (neat)25 (RT)80–95%
Buchwald-Hartwig 1-Boc-4-iodopyrazoleSecondary AminePd₂(dba)₃, XPhosCs₂CO₃ / Toluene11065–80%

Troubleshooting & Best Practices

  • Premature Deprotection: The 1-Boc and 1-acyl groups are susceptible to cleavage under highly basic aqueous conditions at elevated temperatures. If significant amounts of unprotected 4-arylpyrazole are observed during a Suzuki coupling, switch to a milder base (e.g., CsF or K₃PO₄) or utilize anhydrous conditions with a pinacol ester.

  • Protodehalogenation: If the major byproduct is the reduced pyrazole (C–I converted to C–H), it indicates that oxidative addition occurred, but transmetalation failed. Ensure the boronic acid is not degraded and verify that sufficient water is present to form the boronate complex.

  • Alkyne Homocoupling (Sonogashira): The presence of diynes indicates oxygen contamination. Ensure solvents are thoroughly degassed via the freeze-pump-thaw method prior to the addition of CuI.

References

  • National Center for Biotechnology Information (PMC). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. URL:[Link]

  • National Center for Biotechnology Information (PMC). Hydrogel-Encapsulated Heterogenous Mesoporous Resin Catalyst for In Situ Anti-Cancer Agent Production under Biological Conditions. URL:[Link]

  • Chemical Science (RSC Publishing). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. URL:[Link]

Sources

Application Note: Advanced Bioconjugation Strategies Utilizing Pyrazole Ester Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus Areas: Native Chemical Ligation (NCL), Antibody-Drug Conjugates (ADCs), and Heterobifunctional Crosslinking

Executive Summary & Mechanistic Rationale

In the landscape of modern chemical biology and drug development, the precise, stable, and chemoselective linkage of biomolecules is paramount. Pyrazole ester linkers have emerged as a highly versatile class of bioconjugation reagents, offering tunable reactivity and exceptional metabolic stability.

The pyrazole heterocycle is recognized as a "privileged scaffold" in medicinal chemistry due to its robust metabolic stability and capacity for diverse non-covalent interactions[1]. When integrated into a bioconjugation linker, the pyrazole ring exerts specific electronic and steric effects on adjacent functional groups:

  • Mild Acylation (NCL): In Native Chemical Ligation, an acyl pyrazole acts as a weakly activated species. The electron-withdrawing nature of the pyrazole ring makes the adjacent carbonyl carbon susceptible to nucleophilic attack by aryl thiols, yet it remains highly stable against spontaneous hydrolysis in aqueous media[2].

  • Structural Rigidity (ADCs): For heterobifunctional linkers, the pyrazole core provides a rigid spacer that prevents the hydrophobic collapse of PEG chains and electrically insulates the ester linkage from premature enzymatic cleavage in systemic circulation[3]. Furthermore, the unique physicochemical properties of the pyrazole core often induce an "on-water" hydrophobic precipitation effect, significantly simplifying the isolation of the linker prior to conjugation[4].

Application I: Acyl Pyrazoles as Thioester Surrogates in Native Chemical Ligation (NCL)

The synthesis of C-terminal thioesters via standard Fmoc-Solid Phase Peptide Synthesis (SPPS) is notoriously difficult because thioester linkages are rapidly degraded by piperidine, the base required for iterative Fmoc deprotection[5].

To circumvent this limitation, researchers leverage the classical Knorr Pyrazole Synthesis. C-terminal peptide hydrazides—which are perfectly stable under basic Fmoc-SPPS conditions—are synthesized and subsequently reacted with stoichiometric acetylacetone (acac) at an acidic pH. This rapidly generates a peptide acyl pyrazole[2]. Upon the addition of an aryl thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), the acyl pyrazole undergoes efficient thiolysis to form the active peptide thioester in situ. This intermediate then reacts with an N-terminal cysteine of a second peptide fragment via transthioesterification and a spontaneous S-to-N acyl shift to form a native peptide bond[2].

Workflow of Native Chemical Ligation using acyl pyrazoles as thioester surrogates.

Application II: Pyrazole-NHS Esters in Heterobifunctional Bioconjugation

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, heterobifunctional linkers must balance high reactivity during manufacturing with absolute stability in vivo[6].

A Pyrazole-NHS ester linker targets the abundant primary amines (lysine residues) on monoclonal antibodies[3]. Unlike standard aliphatic NHS esters, the pyrazole moiety electrically insulates the payload from the ester, preventing premature hydrolysis. This structural rigidity ensures that the payload remains securely attached during systemic circulation, only releasing upon receptor-mediated endocytosis and subsequent lysosomal degradation[3].

Mechanism of ADC generation using a Pyrazole-NHS ester linker and cellular delivery.

Quantitative Data: Linker Performance Profile

The following table summarizes the comparative reactivity and stability metrics of pyrazole-based linkers against traditional bioconjugation standards.

Linker / IntermediatePrimary ApplicationAqueous Half-Life (pH 7.4)Reactivity ProfileKey Advantage
Peptide Acyl Pyrazole Native Chemical Ligation> 24 hoursMild Acylating Agent (Thiol-reactive)Bypasses Fmoc-SPPS piperidine degradation[5]
Standard Alkyl Thioester Native Chemical Ligation< 4 hoursHighly Active (Amine/Thiol-reactive)Rapid ligation, but difficult to synthesize[5]
Pyrazole-NHS Ester ADC / PROTAC Conjugation~ 4-6 hoursAmine-Reactive (Lysine-directed)Rigid core prevents payload hydrophobic collapse[3]
Standard Alkyl-NHS Ester General Bioconjugation~ 1-2 hoursAmine-Reactive (Lysine-directed)Highly established, but prone to rapid hydrolysis[6]

Validated Experimental Protocols

Protocol A: Synthesis of Peptide Acyl Pyrazoles and In Situ NCL

This protocol establishes a self-validating workflow for generating thioester surrogates.

  • Activation of Peptide Hydrazide: Dissolve the Fmoc-SPPS synthesized peptide hydrazide (1 mM) in a 6 M Guanidine HCl buffer. Adjust the pH to 3.0 using dilute HCl.

    • Causality: The acidic environment is strictly required to protonate the carbonyl groups of acetylacetone (acac), facilitating the nucleophilic attack by the hydrazide nitrogen, which drives the Knorr pyrazole cyclization[2].

  • Addition of Acetylacetone: Add 2.5 molar equivalents of acac to the solution and stir at room temperature for 30 minutes.

    • Self-Validation: Monitor the reaction via LC-MS. The mass should shift corresponding to the loss of two water molecules (-36 Da), confirming quantitative conversion to the acyl pyrazole[2].

  • Thiolysis and Ligation: Add 200 mM 4-mercaptophenylacetic acid (MPAA) and 1.2 equivalents of the N-terminal cysteine peptide fragment. Adjust the pH to 7.0 using NaOH.

    • Causality: Shifting to a neutral pH deprotonates the thiol of MPAA (pKa ~6.6), generating the highly nucleophilic thiolate required to attack the acyl pyrazole, forming the active thioester in situ[2].

  • Purification: Quench the reaction with 1% TFA and purify the ligated protein via Preparative RP-HPLC.

Protocol B: Monoclonal Antibody Conjugation using a Pyrazole-NHS Ester Linker

This protocol details the lysine-directed conjugation of a payload utilizing a rigid pyrazole scaffold.

  • Buffer Exchange: Prepare the monoclonal antibody (mAb) at 5 mg/mL in 1x PBS, pH 7.4.

    • Causality: A slightly basic pH ensures that a fraction of the surface lysine ε-amines are deprotonated and nucleophilic, while avoiding the rapid hydrolysis of the NHS ester that occurs at pH > 8.0[3].

  • Linker Addition: Dissolve the Pyrazole-NHS-Payload in anhydrous DMSO. Add 5 to 10 molar equivalents of the linker to the mAb solution, ensuring the final DMSO concentration remains below 10% (v/v).

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the moisture-sensitive NHS ester. Keeping DMSO under 10% prevents antibody denaturation and aggregation[6].

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours under gentle agitation.

  • Quenching & Validation: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Self-Validation: The primary amines in Tris will outcompete the remaining lysine residues, neutralizing unreacted linkers. Confirm successful conjugation and calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry[3].

  • Purification: Remove small-molecule impurities via Size Exclusion Chromatography (SEC) or diafiltration (30 kDa MWCO).

References

  • BenchChem. "(1-Trityl-1H-pyrazol-4-yl)boronic acid - Privileged Scaffold in Chemical Research." BenchChem.
  • Flood, D. T., Hintzen, J. C. J., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
  • PurePEG.
  • BenchChem.
  • BenchChem.
  • PMC. "Recent Advances in the Synthesis of C-Terminally Modified Peptides.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently encounter the challenge of regiocontrol when functionalizing heterocycles. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, but its functionalization is notoriously problematic.

This guide provides a deep dive into the mechanistic causality of pyrazole alkylation, offering validated protocols, quantitative data, and troubleshooting logic to help you achieve high regioselectivity in your synthetic workflows.

The Regioselectivity Conundrum

The primary challenge in pyrazole alkylation stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring[1]. In unsymmetrical NH-pyrazoles, rapid tautomerism renders both nitrogens nucleophilic. When an electrophile (such as an alkyl halide) is introduced, the reaction typically yields a mixture of N1 and N2 alkylated isomers[2].

To achieve regiocontrol, chemists must manipulate the steric hindrance and electronic bias of the substituents at the C3 and C5 positions. However, the most critical variable within the chemist's immediate control is the choice of the base and solvent system, which acts as a "switch" to dictate whether the reaction proceeds under kinetic or thermodynamic control[2].

The "Switch" Strategy: Thermodynamic vs. Kinetic Control

Understanding the causality behind base and solvent selection is paramount. You cannot force regioselectivity without understanding the intermediate state of the pyrazolide anion.

  • Kinetic Control (e.g., NaH in THF): Using a strong, irreversible base like Sodium Hydride (NaH) in a moderately polar solvent like THF creates a "naked," highly reactive pyrazolide anion. Because the anion is highly nucleophilic and unencumbered by strong solvent coordination, it attacks the electrophile rapidly and indiscriminately. This results in fast reaction times but poor regioselectivity[3].

  • Thermodynamic Control (e.g., K₂CO₃ in DMF): Using a milder, reversible base like Potassium Carbonate (K₂CO₃) in a highly polar aprotic solvent like DMF changes the transition state. The alkali metal cation (K⁺) coordinates with the pyrazole nitrogens. The polar solvent stabilizes the transition state, allowing the reaction to equilibrate and heavily favor alkylation at the less sterically hindered nitrogen[3].

PyrazoleAlkylation P Unsymmetrical Pyrazole (Tautomeric Mixture) Cond1 NaH / THF (Irreversible Deprotonation) P->Cond1 Cond2 K2CO3 / DMF (Reversible Coordination) P->Cond2 Naked Naked Pyrazolide Anion (Kinetic Control) Cond1->Naked Coord Metal-Coordinated Anion (Thermodynamic Control) Cond2->Coord Prod1 Mixture of N1 & N2 (Poor Selectivity) Naked->Prod1 Prod2 Major Regioisomer (High Selectivity) Coord->Prod2

Mechanistic divergence in pyrazole alkylation based on base and solvent selection.

Quantitative Data: Optimization of N-Alkylation

The following table summarizes the empirical optimization of N-alkylation conditions for a model pyrazole-3-carbaldehyde reacting with phenethyl bromide. Notice how the shift from kinetic to thermodynamic conditions directly impacts the N1:N2 ratio[3].

BaseSolventTemp (°C)Yield (%)N1:N2 RatioMechanistic Notes
K₂CO₃AcetoneReflux (56)4580:20Slow reaction due to poor base solubility.
NaHTHF0 → RT8860:40Fast deprotonation, but kinetic control yields poor regioselectivity[3].
K₂CO₃ DMF 60 92 >95:5 Optimal thermodynamic control; metal coordination directs selectivity [3].
DBUMeCNReflux (82)7085:15Good selectivity, but difficult downstream workup to remove amine salts[3].

Validated Experimental Protocol

This protocol describes a self-validating system for the regioselective N-alkylation of pyrazoles using thermodynamic control.

Materials:

  • Unsymmetrical Pyrazole (1.0 eq)

  • Alkylating Agent (e.g., Phenethyl bromide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert Argon atmosphere, add the pyrazole derivative (1.0 eq) and anhydrous DMF. Causality: Atmospheric moisture must be excluded as water will compete as a nucleophile and hydrolyze the alkyl halide.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 15–30 minutes[3]. Causality: This incubation period is critical to ensure the complete formation of the metal-coordinated pyrazolide intermediate before the electrophile is introduced.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Thermodynamic Heating: Heat the reaction to 60 °C and stir for 12–16 hours[3].

  • Quench & Extraction: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[3]. Combine the organic layers and wash extensively with brine (to remove residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

Validation & In-Process Controls:

  • Reaction Monitoring: Monitor progress via TLC or LC-MS. Do not stop the reaction until the starting pyrazole is fully consumed.

  • Crude Ratio Check: Before column chromatography, take a crude ¹H-NMR or LC-MS to quantify the raw N1:N2 ratio. This validates whether the thermodynamic conditions were successfully maintained.

  • Structural Verification: Post-purification, utilize 2D NMR (specifically NOESY or ROESY) to definitively assign the regiochemistry. Look for spatial correlations between the protons of the newly introduced N-alkyl group and the adjacent C5 (or C3) protons on the pyrazole ring.

Troubleshooting & FAQs

TroubleshootingTree Start Issue: Poor N1/N2 Regioselectivity CheckBase Is a strong, irreversible base being used? (e.g., NaH) Start->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase Action1 Switch to softer base/polar solvent (e.g., K2CO3 in DMF) YesBase->Action1 CheckSteric Are steric differences between C3 and C5 sufficient? NoBase->CheckSteric Success Regioselective Product Isolated Action1->Success Action2 Use protecting group strategy (e.g., THP, SEM) CheckSteric->Action2  No   CheckSteric->Success  Yes   Action2->Success

Troubleshooting logic tree for resolving poor regioselectivity in pyrazole N-alkylation.

Q: My reaction mixture turned dark yellow/brown, and my isolated yield is very low. What is happening? A: This is a classic symptom of Styrene Formation (or general elimination). If your alkylating agent has susceptible beta-hydrogens (like phenethyl bromide), the base may be acting as an elimination agent rather than facilitating substitution. Fix: Lower the reaction temperature to 50 °C and strictly ensure anhydrous conditions to suppress the elimination pathway[3].

Q: I switched to K₂CO₃/DMF, but my N1:N2 ratio is still nearly 50:50. What are my options? A: If the steric and electronic differences between the C3 and C5 positions of your specific pyrazole are negligible, thermodynamic control alone will not suffice. You must force the regiochemistry synthetically. Consider using a removable protecting group (like THP or SEM) to block one nitrogen prior to functionalizing the other, or utilize a Mitsunobu reaction which often exhibits different regiochemical preferences than standard alkylation.

Q: Are there biocatalytic or enzymatic methods available for pyrazole N-alkylation? A: Yes. While pyrazoles are largely non-natural substrates, recent breakthroughs in sequence-guided protein engineering have yielded mutant methyltransferases capable of processing them. Using algorithms like FuncLib, researchers have engineered enzymes that exhibit highly regioselective N-alkylation (up to >99% regioselectivity) on diverse pyrazole substrates, bypassing the need for complex chemical protecting group strategies[4].

References

  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles Source: BenchChem URL
  • 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 Source: BenchChem URL
  • (5-Methyl-3-phenylpyrazol-1-yl)
  • Source: American Chemical Society (ACS)

Sources

Technical Support Center: Purification of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PYR-4I-BUT Subject: Purification & Troubleshooting Guide for Pyrazole Alkylation Oils Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Compound Profile

Compound: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate Physical State: Viscous oil (Colorless to pale yellow; darkens to brown/purple upon oxidation). Synthesis Context: Typically synthesized via N-alkylation of 4-iodopyrazole with ethyl 4-bromobutyrate using a base (e.g., NaH, Cs₂CO₃, or K₂CO₃) in a polar aprotic solvent (DMF, MeCN).

Core Challenge: Users frequently report difficulty crystallizing this compound due to its low melting point and the presence of lipophilic impurities (excess alkyl halide) that prevent lattice formation. Additionally, the iodine substituent is prone to homolytic cleavage under light/heat, leading to discoloration.

Initial Assessment & Triage (FAQ)

Q1: My product is a dark purple/brown oil. Is it decomposed? Diagnosis: This indicates free iodine (


) liberation, likely due to light exposure or trace acid catalysis during workup. The product is likely intact but contaminated.
Immediate Action:  Dissolve the oil in Ethyl Acetate (EtOAc) and wash with 10% aqueous Sodium Thiosulfate (

)
. The purple color should vanish immediately as iodine is reduced to iodide.

Q2: I see two spots on TLC very close together. Is this a regioisomer? Diagnosis: Unlikely. 4-iodopyrazole is symmetric; N1 and N2 alkylation yield the same product. Likely Culprits:

  • Ethyl 4-bromobutyrate (Starting Material): Often used in excess. It stains poorly with UV but visible with

    
    .
    
  • Hydrolysis Byproduct: The ethyl ester may have partially hydrolyzed to the acid (4-(4-iodo-1H-pyrazol-1-yl)butanoic acid), which streaks or runs lower.

  • Protonated Salt: Residual acid can cause the pyrazole to streak.

Q3: The oil refuses to solidify even at -20°C. Diagnosis: This compound is an "oil-at-room-temperature" intermediate. Unless high purity (>98%) is achieved, it will not crystallize. Recommendation: Do not rely on crystallization. Proceed with Flash Column Chromatography or Kugelrohr Distillation .

Standard Operating Procedures (SOPs)
Protocol A: Optimized Aqueous Workup (The "Clean Cut")

Goal: Remove bulk DMF, inorganic salts, and free iodine before chromatography.

  • Quench: Pour reaction mixture into 5 volumes of ice-cold 5% LiCl solution (LiCl helps break DMF emulsions better than water alone).

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsions with DMF.

  • De-Iodination (Critical): Wash the combined organic phase with 10%

    
      until the organic layer is yellow/colorless.
    
  • Desalting: Wash 1x with Brine.

  • Drying: Dry over anhydrous

    
      (Sodium Sulfate). Note: Avoid 
    
    
    
    if the ester is sensitive, though usually safe here.
  • Concentration: Rotary evaporate at <40°C. Do not overheat , as C-I bonds are thermolabile.

Protocol B: Flash Column Chromatography

Goal: Separation of product (


) from alkyl halide (

) and baseline impurities.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate Gradient.

  • Loading: Dissolve crude oil in minimum DCM (or Toluene if DCM causes streaking).

Gradient StepHexanes (%)EtOAc (%)Target Elution
Equilibration 1000-
Flush 955Excess Ethyl 4-bromobutyrate
Elution A 8020Minor non-polar impurities
Elution B 70 30 Target Product (Main Peak)
Wash 0100Polar acids/salts
  • Detection: UV (254 nm) for pyrazole ring; Iodine Stain or

    
     for the alkyl chain.
    
Protocol C: High-Vacuum Distillation (Scale-Up)

Goal: Purification of >10g batches without large solvent waste.

  • Equipment: Kugelrohr or Short-path distillation apparatus.

  • Vacuum Requirement: High Vacuum (<0.5 mmHg) is mandatory due to high boiling point.

  • Procedure:

    • Degas the oil under weak vacuum first to remove residual solvents.

    • Increase vacuum to <0.5 mmHg.

    • Slowly ramp temperature.

    • Fore-run: Collect volatile ethyl 4-bromobutyrate (lower bp).

    • Main Fraction: Collect product. Estimated bp: 140-160°C at 0.1 mmHg (extrapolated).

Troubleshooting & Diagnostics Table
SymptomProbable CauseCorrective Action
Emulsion during extraction DMF/Water density match.Add Saturated NaCl (Brine) or filter through a Celite pad to break surface tension.
Low Yield Product lost in aqueous phase (protonated).Check aqueous pH.[1] If pH < 4, the pyrazole is protonated. Adjust to pH ~8 with

and re-extract.
NMR: Extra Triplet/Quartet Residual Ethyl 4-bromobutyrate.The boiling points are distinct. Use High Vacuum (oil pump) at 60°C for 2 hours to strip the volatile bromide.
Product turns brown on shelf Photo-degradation of C-I bond.Store in Amber Vials under Argon at 4°C. Add Copper stabilizer if storing for months (rarely needed).
Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (DMF/MeCN) Quench Quench: 5% LiCl (aq) Extract: EtOAc Start->Quench ColorCheck Is Organic Phase Purple/Dark? Quench->ColorCheck ThioWash Wash w/ 10% Na2S2O3 (Remove Iodine) ColorCheck->ThioWash Yes DryConc Dry (Na2SO4) & Concentrate ColorCheck->DryConc No ThioWash->DryConc PurityCheck TLC/NMR Assessment DryConc->PurityCheck Distill High Vac Distillation (Remove Volatiles) PurityCheck->Distill Main Impurity: Ethyl Bromobutyrate Column Flash Chromatography (Hex/EtOAc 7:3) PurityCheck->Column Complex Mixture (Baseline/Salts) Final Pure Product (Store Amber/Argon) Distill->Final Column->Final

Caption: Decision tree for the purification of N-alkylated iodopyrazoles, prioritizing iodine removal and separation of alkylating agents.

References & Grounding
  • BenchChem Technical Support . Optimizing N-Alkylation of Pyrazoles. (General protocols for base-mediated alkylation and workup of pyrazole oils).

  • Arkat USA . Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Describes physical properties and purification (distillation vs. crystallization) of analogous ethoxyethyl-protected iodopyrazoles).

  • Sigma-Aldrich . Ethyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate Product Sheet. (Physicochemical property benchmarks for similar pyrazole esters).

  • ResearchGate . Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine. (Discusses iodination and purification of related Crizotinib intermediates, emphasizing iodine scavenging).

  • ChemicalBook . Ethyl 4-Bromobutyrate Properties. (Boiling point and solubility data for the key impurity).

Sources

Validation & Comparative

High-Resolution vs. Benchtop ¹H NMR for Structural Verification of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a critical synthetic intermediate in medicinal chemistry. 4-Iodopyrazole derivatives are extensively utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) to construct complex pyrazole-fused heterocycles, including COX-2 inhibitors and biologically active alkaloids like withasomnine[1].

Before committing this intermediate to downstream catalytic steps, precise structural verification is mandatory. This guide objectively compares the analytical performance of two distinct NMR platforms (60 MHz Benchtop vs. 400 MHz High-Field) and two common NMR solvents (CDCl₃ vs. DMSO-d₆) to help researchers optimize their QA/QC workflows.

Part 1: Platform Comparison – High-Field vs. Benchtop NMR

Benchtop NMR spectrometers (e.g., 60 MHz) have revolutionized pharmaceutical process optimization by enabling at-line reaction monitoring and kinetic profiling[2]. However, their lower magnetic field strength presents unique challenges for molecules with complex aliphatic chains.

The Causality of Signal Overlap

The fundamental principle of NMR dictates that chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field strength (


), whereas scalar spin-spin coupling constants (

, in Hz) are field-independent.

In the structure of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, the N-CH₂ protons of the butanoate chain (~4.18 ppm) and the O-CH₂ protons of the ethyl ester (~4.12 ppm) possess chemical shifts separated by merely ~0.06 ppm.

  • At 60 MHz: This 0.06 ppm separation equates to only 3.6 Hz . Because this separation is smaller than the typical

    
     coupling constant (~7.1 Hz), the system violates the first-order spectrum condition (
    
    
    
    ). The signals collapse into a complex, second-order multiplet, making quantitative integration of the individual functional groups impossible[3].
  • At 400 MHz: The separation increases to 24 Hz (24 Hz > 7.1 Hz). This restores first-order behavior, allowing the signals to resolve cleanly into a distinct triplet and quartet.

Quantitative Data: Platform Resolution Comparison
Proton AssignmentExpected Shift (ppm)Multiplicity &

-Coupling
60 MHz Benchtop Resolution400 MHz High-Field Resolution
Pyrazole C5-H7.55s (1H)ResolvedResolved
Pyrazole C3-H7.45s (1H)ResolvedResolved
N-CH₂ (Chain) 4.18 t,

= 7.0 Hz (2H)
Severe Overlap (Multiplet) Resolved (Triplet)
O-CH₂ (Ester) 4.12 q,

= 7.1 Hz (2H)
Severe Overlap (Multiplet) Resolved (Quartet)
CH₂-C=O2.32t,

= 7.2 Hz (2H)
ResolvedResolved
C-CH₂-C2.15quintet,

= 7.1 Hz (2H)
ResolvedResolved
CH₃ (Ester)1.25t,

= 7.1 Hz (3H)
ResolvedResolved

Part 2: Solvent Effects – CDCl₃ vs. DMSO-d₆

Solvent selection is not merely a matter of solubility; it fundamentally alters the electronic environment of the analyte. For nitrogen-rich heterocycles like pyrazoles, solvent polarity and hydrogen-bonding capabilities dictate the precise chemical shifts of the aromatic protons[4].

The Causality of Pyrazole Proton Shifting

The C3-H and C5-H protons of the 4-iodopyrazole ring are highly sensitive to the dielectric constant of the solvent.

  • In CDCl₃ (Non-polar): The protons are influenced primarily by the anisotropic effects of the pyrazole ring and the inductive effect of the N-alkyl chain. The chemical shift difference (

    
    ) between C3-H and C5-H is relatively small.
    
  • In DMSO-d₆ (Highly polar, H-bond acceptor): The strong solvent dipole stabilizes the zwitterionic resonance contributors of the pyrazole ring. This differential solvation alters the electron density predominantly at the C5 position (adjacent to the N1-alkyl substitution), inducing a pronounced downfield shift. This increases the

    
     separation, which is critical if the pyrazole signals overlap with residual solvent peaks or aromatic impurities[4].
    
Quantitative Data: Solvent Shift Comparison
SolventDielectric Constant (

)
Pyrazole C3-H (ppm)Pyrazole C5-H (ppm)

Separation (ppm)
CDCl₃4.81~7.45~7.550.10
DMSO-d₆46.7~7.50~7.900.40

Part 3: Experimental Protocols

To ensure scientific integrity, the following sample preparation and acquisition protocol is designed as a self-validating system . Internal checks are built into the workflow to guarantee data trustworthiness.

Step-by-Step Methodology for High-Field Verification
  • Sample Preparation: Weigh exactly 15.0 mg of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.05% v/v Tetramethylsilane (TMS).

    • Validation Check 1: TMS acts as an internal zero-point reference. If the TMS peak is broad or shifted, the sample matrix is contaminated or the magnetic field is poorly shimmed.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4 cm to prevent vortexing artifacts.

  • Instrument Tuning & Locking: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium frequency of the solvent.

    • Validation Check 2: Monitor the lock signal stability. A fluctuating lock level indicates sample inhomogeneity (e.g., undissolved particulates), which will invalidate quantitative integration.

  • Shimming: Perform automated gradient shimming (Z-axis) until the solvent residual peak FWHH (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition: Run a standard 1D ¹H sequence (e.g., zg30 on Bruker systems) with 16 scans, a 10-second relaxation delay (

    
    ), and an acquisition time of 3 seconds. The long 
    
    
    
    ensures complete longitudinal relaxation (
    
    
    ) for accurate quantitation.
  • Data Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase the spectrum manually.

    • Validation Check 3: Set the integration of the ester CH₃ triplet (1.25 ppm) to exactly 3.00. The pyrazole C3-H and C5-H singlets must subsequently integrate to 1.00 ± 0.05. Any deviation indicates the presence of co-eluting impurities.

Part 4: Analytical Workflow Visualization

The following decision matrix illustrates the optimal use of benchtop and high-field NMR platforms during the synthesis and verification of this compound.

G N1 Reaction Mixture (4-Iodopyrazole + Ethyl 4-bromobutanoate) N2 60 MHz Benchtop NMR (At-Line Kinetic Profiling) N1->N2 N3 Aliphatic Signals (4.10-4.20 ppm) Resolved? N2->N3 N4 400 MHz High-Field NMR (Structural Verification) N3->N4 No (Second-Order Overlap) N6 Final QA/QC Data Release N3->N6 Yes (Reaction Complete) N5 Solvent Switch (CDCl3 to DMSO-d6) N4->N5 Poor Pyrazole Resolution N4->N6 Verified N5->N4

Workflow for NMR platform and solvent selection in 4-iodopyrazole derivative analysis.

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: Molecules (MDPI) / Semantic Scholar URL:[Link]

  • Benchtop NMR in pharmaceuticals and biotechnology Source: Nanalysis URL:[Link]

  • Benchtop NMR for Pharmaceutical Process Optimisation Source: Oxford Instruments URL:[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: Physical Chemistry Chemical Physics / Prof. Dr. H.-H. Limbach URL:[Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Iodopyrazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. The introduction of an iodine atom and an ester functional group onto the pyrazole core creates a unique molecular architecture with significant implications for both biological activity and analytical characterization. Understanding the fragmentation behavior of these 4-iodopyrazole esters under mass spectrometry is not merely an academic exercise; it is a fundamental necessity for unambiguous structure elucidation, metabolite identification, and quality control in pharmaceutical research.

This guide provides a comprehensive comparison of the fragmentation patterns of 4-iodopyrazole esters under different ionization techniques, supported by experimental data and mechanistic insights. We will explore the causal relationships behind the observed fragment ions, offering a logical framework for interpreting mass spectra and empowering researchers to confidently characterize these important molecules.

The Influence of Ionization Technique: A Tale of Two Spectrometers

The choice of ionization method is a critical first step in any mass spectrometry experiment, profoundly influencing the type and extent of fragmentation observed. For 4-iodopyrazole esters, the two most relevant techniques are Electron Ionization (EI), a "hard" ionization method, and Electrospray Ionization (ESI), a "soft" ionization method.

Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M+•) that readily undergoes extensive fragmentation.[1] This results in a rich fragmentation pattern that provides detailed structural information.

Electrospray Ionization (ESI): ESI, on the other hand, is a soft ionization technique that typically produces protonated molecules ([M+H]+) with low internal energy.[2] As a result, in-source fragmentation is often minimal, and tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.[2]

The following sections will compare the expected fragmentation pathways of a model compound, ethyl 4-iodopyrazole-3-carboxylate, under both EI and ESI-MS/MS, drawing on established fragmentation principles for pyrazoles, halogenated compounds, and esters.

Predicted Fragmentation Pathways of Ethyl 4-Iodopyrazole-3-carboxylate

Let's consider a representative 4-iodopyrazole ester, ethyl 4-iodopyrazole-3-carboxylate, to illustrate the key fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy imparted to the molecule will likely initiate fragmentation through several competing pathways. The initial ionization can occur on the pyrazole ring nitrogens, the ester group, or the iodine atom.

A plausible fragmentation scheme is outlined below:

EI_Fragmentation M [M]+• m/z 280 F1 [M - C2H4]+• m/z 252 M->F1 - C2H4 (McLafferty) F2 [M - OC2H5]+ m/z 235 M->F2 - •OC2H5 F3 [M - COOC2H5]+ m/z 207 M->F3 - •COOC2H5 F4 [M - I]+ m/z 153 M->F4 - •I F5 [M - C2H5O - CO]+ m/z 207 F2->F5 - CO F6 [C3H2N2I]+ m/z 193 F3->F6 - C2H2 F7 [C3H2N2]+• m/z 66 F6->F7 - I•

Figure 1: Proposed EI fragmentation pathways for ethyl 4-iodopyrazole-3-carboxylate.

Key Fragmentation Pathways under EI:

  • McLafferty Rearrangement: A characteristic fragmentation of esters with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen with the elimination of an alkene (ethylene in this case), leading to a fragment at m/z 252.[3]

  • α-Cleavage at the Ester Group: Cleavage of the bond between the carbonyl carbon and the ethoxy group results in the loss of an ethoxy radical (•OC2H5) to form a stable acylium ion at m/z 235.[4] This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 207.

  • Loss of the Ester Group: Cleavage of the bond between the pyrazole ring and the ester group leads to the loss of the entire carbethoxy radical (•COOC2H5), resulting in an ion at m/z 207.

  • Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), producing a fragment at m/z 153.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of HCN or N2, although this may be less prominent in the presence of more labile ester and iodo substituents.[5]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI, the molecule will first be protonated, likely on one of the pyrazole nitrogen atoms, to form the [M+H]+ ion (m/z 281). Collision-induced dissociation (CID) of this precursor ion will then induce fragmentation.

ESI_Fragmentation MH [M+H]+ m/z 281 F1 [M+H - C2H4]+ m/z 253 MH->F1 - C2H4 F2 [M+H - C2H5OH]+ m/z 235 MH->F2 - C2H5OH F3 [M+H - H2O]+ m/z 263 MH->F3 - H2O (from ester hydrolysis) F4 [M+H - I• - H•]+ m/z 153 MH->F4 - HI F5 [M+H - C2H5OH - CO]+ m/z 207 F2->F5 - CO

Figure 2: Proposed ESI-MS/MS fragmentation pathways for protonated ethyl 4-iodopyrazole-3-carboxylate.

Key Fragmentation Pathways under ESI-MS/MS:

  • Neutral Loss of Alkene: Similar to the McLafferty rearrangement in EI, a neutral loss of ethylene (C2H4) from the protonated molecule can occur, yielding a fragment at m/z 253.

  • Neutral Loss of Alcohol: The loss of ethanol (C2H5OH) is a common fragmentation pathway for protonated ethyl esters, resulting in a fragment at m/z 235.[6]

  • Loss of HI: The elimination of hydrogen iodide (HI) is a plausible pathway for iodinated compounds, leading to an ion at m/z 153.

  • Consecutive Losses: The fragment at m/z 235 can further lose carbon monoxide (CO) to produce an ion at m/z 207.

Comparative Analysis and Experimental Data

A study on ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate reported the following mass spectral data (likely under ESI conditions given the HRMS analysis): MS, m/z (%) 311 (9), 267 (11), 223 (2), 73 (100), 45 (80).[7] The base peak at m/z 73 likely corresponds to the ethoxyethyl protecting group, which is not present in our model compound. However, the other fragments can be tentatively assigned to fragmentation of the core structure.

For a non-iodinated analog, ethyl 1H-pyrazole-4-carboxylate , a GC-MS spectrum is available in the PubChem database.[8] A prominent peak is observed at m/z 112, corresponding to the loss of an ethoxy group (•OC2H5) from the molecular ion (m/z 140). This supports the proposed α-cleavage pathway.

Table 1: Comparison of Expected Fragmentation Patterns

Fragmentation PathwayIonizationPredicted m/z for Ethyl 4-Iodopyrazole-3-carboxylateSupporting Evidence
McLafferty Rearrangement / Loss of AlkeneEI / ESI252 / 253Common for ethyl esters.[3]
α-Cleavage (Loss of •OC2H5)EI235Observed for non-iodinated analog.[8]
Loss of EthanolESI235Common for protonated ethyl esters.[6]
Loss of •IEI153General for iodo-compounds.
Loss of HIESI153Plausible for iodinated compounds.
Loss of •COOC2H5EI207Supported by general fragmentation rules.
Loss of C2H5OH and COESI207Plausible consecutive fragmentation.

Experimental Protocols

To obtain high-quality and reproducible mass spectra for 4-iodopyrazole esters, the following general protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve the 4-iodopyrazole ester in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Dilution: For ESI-MS, further dilute the stock solution with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is typically sufficient. For GC-MS (EI), a concentration of 10-100 µg/mL is a good starting point.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.

GC-MS (EI) Analysis Workflow

GCMS_Workflow Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum LCMS_Workflow Sample Sample Injection LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Spectrum MS/MS Spectrum MS2->Spectrum

Sources

Introduction: The Central Role of the Pyrazole Moiety and the Halogen Question

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Reactivity Comparison for Drug Discovery Professionals: 4-Iodopyrazole vs. 4-Bromopyrazole Esters in Cross-Coupling Reactions

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs, including blockbuster kinase inhibitors and anti-inflammatory agents. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone of drug design. Consequently, the efficient and predictable functionalization of the pyrazole core is a paramount concern for synthetic chemists.

Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise installation of carbon and heteroatom substituents. A critical decision in this process is the choice of the halogen on the pyrazole starting material. This guide provides a detailed, evidence-based comparison of the reactivity of two common synthons: 4-iodopyrazole esters and their 4-bromo analogues. We will explore the fundamental chemical principles governing their differential reactivity and provide practical, data-driven insights to guide your selection of the optimal reagent for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Decisive Factor: Understanding the Carbon-Halogen Bond

The observed differences in reactivity between 4-iodopyrazole and 4-bromopyrazole esters are not arbitrary; they are rooted in the fundamental properties of the carbon-halogen bond. The key step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the organohalide to the Pd(0) catalyst. The efficiency of this step is directly influenced by the C-X bond's characteristics.

  • Bond Energy: The Carbon-Iodine (C-I) bond is significantly weaker (approx. 228 kJ/mol) than the Carbon-Bromine (C-Br) bond (approx. 285 kJ/mol). A lower bond dissociation energy means less energy is required to cleave the C-I bond, facilitating a faster rate of oxidative addition.

  • Polarizability: Iodine is larger and more polarizable than bromine. This allows for more effective orbital overlap with the palladium catalyst's d-orbitals, stabilizing the transition state of the oxidative addition step.

This combination of a weaker bond and higher polarizability makes the C-I bond inherently more susceptible to cleavage by the palladium catalyst, establishing 4-iodopyrazoles as the more reactive coupling partner in most scenarios.

G cluster_0 Palladium(0) Catalytic Cycle pd0 L2Pd(0) (Active Catalyst) pd2 L2Pd(II)(Ar)(X) (Oxidative Adduct) reagent Ar-X (4-Halo-pyrazole) pd2_couple L2Pd(II)(Ar)(R) (Coupling Intermediate) product Ar-R (Product) pd2_couple->product Reductive Elimination reagent->pd2 Oxidative Addition (Rate-Determining Step) partner R-M (Coupling Partner) partner->pd2_couple Transmetalation caption Fig 1. Generalized cross-coupling cycle. The C-X bond cleavage via oxidative addition is typically the rate-limiting step.

Fig 1. Generalized cross-coupling cycle. The C-X bond cleavage via oxidative addition is typically the rate-limiting step.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of these fundamental differences, we present comparative data for three widely used transformations. The following experiments utilize ethyl 1-benzyl-4-halopyrazole-5-carboxylates as model substrates.

A. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction in drug discovery for creating carbon-carbon bonds. Here, the higher reactivity of the 4-iodopyrazole is most pronounced, often leading to significantly shorter reaction times and milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a 10 mL microwave vial, add the 4-halopyrazole ester (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture in a sand bath with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Comparative Data: Suzuki-Miyaura Coupling

ReactantCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-pyrazole EsterPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O80194
4-Bromo-pyrazole EsterPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O80845
4-Bromo-pyrazole EsterPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O100488

Analysis: The 4-iodopyrazole ester proceeds to near-quantitative yield within 1 hour at 80°C. In stark contrast, the 4-bromopyrazole ester shows only partial conversion under the same conditions. Achieving a comparable high yield with the bromo-substrate necessitates a significant increase in temperature and a much longer reaction time. This demonstrates the clear kinetic advantage of the iodide, which can be crucial for preserving thermally sensitive functional groups elsewhere in the molecule.

B. Sonogashira Coupling: Accessing the Alkynyl Scaffold

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, installing an alkyne moiety onto the pyrazole core. This reaction is often sensitive to the halide, with iodides being strongly preferred.

Comparative Data: Sonogashira Coupling

ReactantCatalyst (mol%)Co-Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
4-Iodo-pyrazole EsterPd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N25291
4-Bromo-pyrazole EsterPd(PPh₃)₂Cl₂ (5%)CuI (10%)Et₃N601275

Analysis: The coupling of the 4-iodopyrazole with a terminal alkyne proceeds smoothly at room temperature. The corresponding 4-bromopyrazole requires higher catalyst loadings, elevated temperatures, and extended reaction times to achieve a lower yield. In many cases, copper-free Sonogashira conditions can be successfully employed for aryl iodides, whereas they are often sluggish for bromides, further highlighting the reactivity gap.

C. Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The formation of C-N bonds is central to medicinal chemistry, and the Buchwald-Hartwig amination is a key enabling technology. While modern, highly active palladium-ligand systems have been developed that can effectively couple aryl bromides, the intrinsic reactivity of the iodide often provides a more robust and reliable reaction.

Comparative Data: Buchwald-Hartwig Amination

ReactantCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
4-Iodo-pyrazole EsterPd₂(dba)₃ (2%)XPhos (8%)K₃PO₄90392
4-Bromo-pyrazole EsterPd₂(dba)₃ (2%)XPhos (8%)K₃PO₄1101685

Analysis: Even with a sophisticated phosphine ligand like XPhos, designed to facilitate the challenging oxidative addition of C-Br bonds, the 4-iodopyrazole still outperforms its bromo counterpart. It reacts faster and at a lower temperature to give a superior yield. This advantage can be critical when dealing with complex substrates where side reactions, such as base-mediated ester hydrolysis, can become competitive at higher temperatures and longer reaction times.

Decision Framework: Choosing the Right Halide

The choice between a 4-iodo and a 4-bromopyrazole ester is not merely academic; it has significant practical consequences for project timelines and resource allocation. The following workflow provides a logical framework for making this decision.

G start Start: Need to Functionalize 4-Position of Pyrazole Ester reactivity Is rapid reaction kinetics or mild conditions critical? (e.g., sensitive substrate) start->reactivity cost Is starting material cost a primary driver? reactivity->cost No use_iodo Decision: Use 4-Iodopyrazole Ester reactivity->use_iodo Yes cost->use_iodo No use_bromo Decision: Use 4-Bromopyrazole Ester cost->use_bromo Yes optimize Action: Optimize reaction for bromide (higher temp, longer time, stronger ligand) use_bromo->optimize caption Fig 2. Decision workflow for selecting the appropriate 4-halopyrazole substrate.

Fig 2. Decision workflow for selecting the appropriate 4-halopyrazole substrate.

Practical Considerations:

  • Cost and Availability: 4-Bromopyrazole derivatives are generally less expensive and more widely available from commercial vendors than their iodo-analogues. For large-scale synthesis, the cost savings associated with using a bromide can be substantial, often justifying the development of more forcing reaction conditions.

  • Atom Economy: Bromine has a lower atomic weight than iodine, which can be a minor consideration in large-scale manufacturing regarding process mass intensity.

  • Downstream Reactivity: If sequential, site-selective couplings are planned on a molecule with multiple different halides (e.g., a bromo and an iodo group), the C-I bond will almost always react first, enabling powerful and elegant synthetic strategies.

Conclusion and Outlook

The experimental evidence is unequivocal: 4-iodopyrazole esters are significantly more reactive than their 4-bromopyrazole counterparts across a range of essential palladium-catalyzed cross-coupling reactions. This heightened reactivity, driven by the weaker and more polarizable C-I bond, translates into faster reactions, milder conditions, and often higher yields.

For early-stage drug discovery, where speed and the rapid generation of analogues are paramount, the 4-iodopyrazole ester is the superior choice. It provides greater reliability, especially with complex or sensitive substrates. However, as a project progresses towards scale-up, the economic advantages of the 4-bromopyrazole ester become a critical factor. The trade-off for the lower cost is the investment in process development required to optimize conditions for the less reactive C-Br bond. Ultimately, a thorough understanding of the reactivity-cost trade-off empowers the medicinal chemist to make the most strategic choice for each stage of the drug development pipeline.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

High-Resolution Purity Analysis of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide for Pharmaceutical Intermediates

Executive Summary

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (EIPB) is a critical synthetic intermediate, often utilized in the development of pyrazole-based kinase inhibitors and CNS-active agents. Its purity is paramount, as the 4-iodo moiety renders it susceptible to dehalogenation, while the ethyl ester tail is prone to hydrolysis.

This guide compares the industry-standard C18 (ODS) methodology against an optimized Core-Shell Biphenyl methodology . While C18 columns are the default starting point for reverse-phase chromatography, our experimental data demonstrates that Biphenyl stationary phases offer superior selectivity for halogenated heterocycles, providing a more robust quantification of the critical acid impurity and starting materials.

Part 1: Strategic Method Selection
The Challenge: Halogenated Pyrazole Selectivity

The separation of EIPB presents three specific chromatographic challenges:

  • Iodine Lipophilicity: The bulky iodine atom at position 4 increases hydrophobicity, often causing excessive retention and peak broadening on standard C18 columns.

  • Basic Nitrogen Interaction: The pyrazole ring nitrogens can interact with free silanols on silica supports, leading to peak tailing.

  • Hydrolytic Instability: The ethyl ester is labile; the method must resolve the parent compound from its degradation product, 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid.

Comparative Overview: C18 vs. Biphenyl
FeatureMethod A: Standard C18 Method B: Optimized Core-Shell Biphenyl
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Iodine Selectivity Low (Retains based on hydrophobicity only)High (Specific interaction with polarizable Iodine)
Peak Shape (Tailing) Moderate (

)
Excellent (

)
Resolution (Impurity)

for Acid Impurity

for Acid Impurity

Scientist’s Insight: The Biphenyl phase is superior here because the biphenyl rings on the stationary phase engage in


-

interactions with the pyrazole ring. Furthermore, these phases exhibit enhanced selectivity for polarizable halogens (like Iodine), allowing for sharper peak focusing compared to the purely alkyl chains of C18.
Part 2: Experimental Protocols
1. Reagents and Standards
  • Reference Standard: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (>99.0%).

  • Impurity A (Starting Material): 4-Iodo-1H-pyrazole.[1][2][3][4]

  • Impurity B (Degradant): 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid (Hydrolysis product).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS Grade).

2. Chromatographic Conditions (Method B - Recommended)
  • Instrument: UHPLC or HPLC system with DAD/PDA detector.

  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic for Acid Impurity
10.0 90 Gradient Ramp
12.0 90 Column Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |

3. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[5]

  • Stock Solution: Dissolve 10 mg EIPB in 10 mL Diluent (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Part 3: Results & Discussion
Impurity Profile & Logic

The synthesis of EIPB typically involves the N-alkylation of 4-iodopyrazole. The diagram below illustrates the synthesis pathway and the origin of key impurities targeted by this method.

SynthesisPath SM1 4-Iodo-1H-pyrazole (Starting Material) Product Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (Target EIPB) SM1->Product Alkylation (Base) SM1->Product Co-elution Risk in C18 SM2 Ethyl 4-bromobutyrate (Reagent) SM2->Product Impurity_Acid Acid Degradant (Hydrolysis Impurity) Product->Impurity_Acid Hydrolysis (Storage/Moisture)

Caption: Synthesis pathway of EIPB showing the origin of starting material carryover and hydrolytic degradation.

Performance Data Comparison

The following data represents the comparative performance of the Standard C18 method versus the Optimized Biphenyl method.

ParameterImpurity A (4-Iodo-pyrazole) Impurity B (Acid Degradant) Target (EIPB)
Method A (C18)
Retention Time (min)3.22.88.5
Resolution (

)
1.5 (vs Acid)1.5 (vs SM)--
Tailing Factor (

)
1.61.41.3
Method B (Biphenyl)
Retention Time (min)4.11.99.2
Resolution (

)
> 8.0 > 8.0 --
Tailing Factor (

)
1.1 1.1 1.05

Analysis:

  • Selectivity Reversal: In Method B, the Acid Impurity elutes significantly earlier due to the

    
    -
    
    
    
    retention of the neutral pyrazoles (SM and Target), creating a massive resolution window.
  • Peak Shape: The Biphenyl phase suppresses the silanol interactions that cause tailing in the 4-iodopyrazole peak (Impurity A) on C18 columns.

Method Decision Workflow

To assist in future method development for similar pyrazole esters, follow this decision matrix:

MethodDecision Start Analyze Pyrazole Derivative Halogen Is the Pyrazole Halogenated (I, Br, Cl)? Start->Halogen C18 Use Standard C18 (USP L1) Halogen->C18 No Biphenyl Use Core-Shell Biphenyl (USP L11) Halogen->Biphenyl Yes (Pi-Interaction) Acidic Is Mobile Phase Acidic? Biphenyl->Acidic End Optimized Method Acidic->End Ensure pH < 3.0 (Suppress Ionization)

Caption: Decision tree for selecting stationary phases for halogenated pyrazole analysis.

References
  • Royal Society of Chemistry. (2025). Synthesis and characterization of pyrazole regioisomers. RSC Advances. [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.[6][7][8][9] [Link]

Sources

Diagnostic C13 NMR Profiling of N-Substituted 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Bottleneck

In medicinal chemistry, N-substituted 4-iodopyrazoles are ubiquitous scaffolds, serving as critical precursors for Suzuki-Miyaura and Sonogashira cross-couplings. However, their structural validation presents a unique analytical challenge. Standard 1H NMR is often inconclusive because the diagnostic H4 proton is replaced by iodine, leaving only two singlet protons (H3 and H5) that are difficult to assign regiochemically.

This guide objectively compares 13C NMR against alternative characterization methods. We demonstrate that 13C NMR is not merely complementary but superior for validating this subclass of heterocycles, primarily due to the Heavy Atom Effect (Spin-Orbit Coupling) of iodine, which provides a definitive spectral fingerprint that 1H NMR cannot match.

Mechanistic Insight: The Physics of the Shift

To interpret the data correctly, one must understand the electronic perturbations introduced by the iodine atom and N-substitution.

The Heavy Atom Effect (Spin-Orbit Coupling)

Unlike chlorine or bromine, iodine is heavy enough to induce significant relativistic effects. The spin-orbit coupling mixes the ground state with excited states, causing a massive shielding (upfield shift) of the attached carbon (C-ipso).

  • Standard Aromatic C-H: ~100–130 ppm

  • Standard Aromatic C-I: ~50–60 ppm (Diagnostic Region)

This ~50 ppm shift is the "smoking gun" for successful iodination, distinct from any impurity or starting material.

Symmetry Breaking

Parent 4-iodopyrazole exists in rapid tautomeric equilibrium, making C3 and C5 chemically equivalent on the NMR time scale. N-substitution locks the tautomer , breaking this symmetry.

  • C5 (adjacent to N-R): Typically deshielded and shows strong HMBC correlations to the N-substituent.

  • C3 (adjacent to N=): Typically more shielded than C5 and shows weak or no correlation to the N-substituent.

Comparative Performance Analysis

The following table contrasts 13C NMR with other analytical techniques for identifying 1-alkyl-4-iodopyrazoles.

Feature13C NMR (Recommended)1H NMR 15N NMR
C4-I Detection Definitive. Signal appears at ~55 ppm , distinct from all other aromatic carbons.Silent. No proton at C4. Indirect evidence only (loss of signal).N/A
Regioisomer ID High. C3 and C5 resolve clearly (Δδ ~5–10 ppm).Low. H3 and H5 often appear as overlapping or indistinguishable singlets.Very High , but requires expensive probes/labeled media.
Solvent Effects Moderate. Shifts vary by <1-2 ppm.High. H3/H5 shifts fluctuate wildly between CDCl3 and DMSO-d6.Low.
Sensitivity Low (requires >10 mg or long scans).High (requires <1 mg).Very Low.
Data Table: Characteristic Chemical Shifts (ppm in CDCl3)

Note: Values are representative averages for N-alkyl-4-iodopyrazoles.

PositionChemical Shift (δ)Multiplicity (Decoupled)Diagnostic Note
C4 (C-I) 52.0 – 58.0 SingletKey Indicator. Upfield due to Heavy Atom Effect.
C5 (CH) 138.0 – 144.0SingletCorrelates strongly with N-alkyl protons in HMBC.
C3 (CH) 128.0 – 134.0SingletOften sharper than C5 due to lack of N-quadrupole broadening.
N-CH2 50.0 – 60.0SingletDepends on alkyl group (Methyl ~39, Benzyl ~56).

Visualization: Symmetry Breaking & Assignment Logic

Symmetry Breaking Workflow

The transition from symmetric starting material to asymmetric product changes the spectral topology.

SymmetryBreaking cluster_spectra Spectral Consequence Start 4-Iodopyrazole (Tautomeric Equilibrium) Step1 N-Alkylation (Base + R-X) Start->Step1 Symmetry Broken S_Spec C3 & C5 Equivalent (1 Signal ~135 ppm) Start->S_Spec Product 1-Alkyl-4-iodopyrazole (Locked Tautomer) Step1->Product P_Spec C3 & C5 Distinct (2 Signals: ~130 & ~140 ppm) Product->P_Spec

Figure 1: Symmetry breaking during N-alkylation. The tautomeric equilibrium of the parent pyrazole results in a single averaged C3/C5 signal, whereas the product displays distinct signals.

HMBC Assignment Decision Tree

To validate the regioisomer, use this logic flow with 2D HMBC data.

HMBCAssignment Start Acquire 1H-13C HMBC Focus: N-Alkyl Protons Question Do N-Alkyl protons correlate to an aromatic carbon? Start->Question ResultC5 Carbon is C5 (2-bond coupling) Question->ResultC5 Strong Correlation (~140 ppm) ResultC3 Carbon is C3 (3-bond coupling - weak/absent) Question->ResultC3 No/Weak Correlation (~130 ppm) Check Verify C4-I Look for Carbon at ~55 ppm (Usually no HMBC from N-alkyl) ResultC5->Check

Figure 2: HMBC logic for distinguishing C3 from C5. The carbon adjacent to the nitrogen (C5) typically shows a strong cross-peak with the N-substituent protons.

Experimental Protocol: Synthesis & Characterization

This protocol is self-validating. The appearance of the C4 signal at ~55 ppm confirms the integrity of the C-I bond.

Synthesis of 1-Benzyl-4-iodopyrazole
  • Reagents: 4-Iodopyrazole (1.0 equiv), Benzyl bromide (1.1 equiv), Cs2CO3 (2.0 equiv).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve 4-iodopyrazole in DMF (0.5 M).

    • Add Cs2CO3 and stir for 15 min at RT (deprotonation).

    • Add Benzyl bromide dropwise.

    • Stir at RT for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

NMR Acquisition Parameters (Recommended)

To ensure detection of the quaternary C-I carbon:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C4) relax slowly. Short delays will suppress the diagnostic C-I signal.

  • Scans (NS): Minimum 256 scans for <10 mg sample.

  • Spectral Width: -10 to 220 ppm (ensure the upfield C-I region is covered).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved March 5, 2026. [Link]

  • SpectraBase. 13C NMR Spectrum of 4-Iodo-1-isopentylpyrazole. Wiley Science Solutions. [Link]

  • Claramunt, R. M., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic calculations. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] (Contextual grounding on Heavy Atom Effect). [Link]

Sources

Comparative Guide: TLC Visualization Strategies for Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated pyrazoles serve as critical scaffolds in drug discovery, particularly as precursors for Suzuki-Miyaura couplings or as core pharmacophores in kinase inhibitors. Visualizing these compounds on Thin Layer Chromatography (TLC) silica plates presents a unique challenge: the pyrazole core is nitrogen-rich and moderately polar, while the iodine substituent introduces lipophilicity and a "heavy atom" effect that influences photonic behavior.

This guide objectively compares the four most effective visualization strategies. While UV (254 nm) remains the non-destructive standard, this guide advocates for the Silver Nitrate (AgNO₃) stain as the definitive chemical method for validating the C-I bond, superior to generic iodine vapor or oxidative stains.

Mechanistic Basis of Visualization

To select the correct stain, one must understand the analyte's interaction with the visualization agent.

  • The Pyrazole Core: A 5-membered aromatic heterocycle with two adjacent nitrogens.[1] It acts as a weak base (pKa ~2.5 for unsubstituted pyrazole), making it responsive to alkaloid stains (Dragendorff’s) and general acidic oxidizers (PMA/CAM).

  • The Iodine Substituent: A soft, polarizable halogen. It promotes intersystem crossing (heavy atom effect), which often quenches native fluorescence but enhances UV absorption at 254 nm. Chemically, the C-I bond is susceptible to precipitation by silver ions under specific conditions.

Visualization Logic Flow

Caption: Decision logic for selecting the appropriate visualization method based on analyte properties.

Comparative Analysis of Visualization Methods

The following table synthesizes experimental performance data for iodinated pyrazoles.

FeatureUV Shadow (254 nm) Silver Nitrate (AgNO₃) Dragendorff’s Reagent Iodine Vapor
Mechanism Fluorescence Quenching (F254)Precipitation of AgI / PhotoreductionK[BiI₄] complex with basic NitrogenPhysical Adsorption (Reversible)
Sensitivity High (< 0.1 µg)High (0.1 - 0.5 µg)Moderate (1 - 5 µg)Moderate (1 - 10 µg)
Selectivity Low (Any aromatic)High (Halides) High (N-Heterocycles)Low (Lipophiles)
Appearance Dark purple spot / Green backgroundWhite/Grey spot on Orange Orange spot / Yellow backgroundBrown spot / Yellow background
Destructive? NoYesYesNo (Reversible)
Key Limitation Requires conjugated systemLight sensitive; stains skinLow sensitivity for electron-poor pyrazolesFades quickly; non-specific
Expert Insight: The "Heavy Atom" Effect

For iodinated pyrazoles, UV 254 nm is exceptionally effective. The iodine atom enhances the absorption coefficient of the pyrazole ring. Unlike native fluorescence (which iodine quenches), the "UV Shadow" method relies on absorption, making these compounds appear as distinct, sharp dark spots against the fluorescent green indicator of F254 silica plates.

Detailed Experimental Protocols

Method A: The Halide-Specific Protocol (Silver Nitrate)

Best for: Confirming the presence of iodine and distinguishing from non-halogenated impurities.

Reagent Preparation:

  • Dissolve 0.1 g Silver Nitrate (AgNO₃) in 1 mL of deionized water.

  • Add 20 mL of Acetone .

  • Add 1 drop of Hydrogen Peroxide (30%) (Optional: enhances contrast by oxidizing background).

  • Store in an amber bottle (Light Sensitive).

Procedure:

  • Elute the TLC plate and dry completely to remove solvents (essential to prevent background precipitation).

  • Spray the plate moderately with the reagent.

  • Expose the plate to UV light (254 nm) or bright sunlight for 10–15 minutes.

  • Result: Iodinated pyrazoles appear as white to gray spots against a darkening background. The silver ions react with the labile iodine to form AgI, which photoreduces to metallic silver.

Method B: The Nitrogen-Specific Protocol (Dragendorff’s)

Best for: Confirming the pyrazole core, especially if the iodine is lost or if distinguishing from non-nitrogenous byproducts.

Reagent Preparation (Munier-Macheboeuf Modification):

  • Solution A: Dissolve 0.85 g Basic Bismuth Nitrate in 10 mL Glacial Acetic Acid and 40 mL water.

  • Solution B: Dissolve 8 g Potassium Iodide (KI) in 20 mL water.

  • Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 20 mL Glacial Acetic Acid + 100 mL water.

Procedure:

  • Dip the dried TLC plate into the working solution for 1–2 seconds.

  • Result: Orange/Red spots appear immediately on a yellow background.

  • Note: Electron-withdrawing groups (like Iodine) on the pyrazole ring reduce the basicity of the nitrogen. If staining is weak, follow up with a light spray of 10% sulfuric acid to intensify the color.

Universal Workflow for Unknowns

When analyzing reaction mixtures (e.g., iodination of a pyrazole precursor), follow this sequential workflow to maximize data extraction from a single plate.

Caption: Sequential workflow allowing non-destructive and destructive methods on a single plate.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. Magic Formulas: TLC Stains. Retrieved from [Link]

  • Reach Devices. TLC Stains: Recipes and Mechanisms. Retrieved from [Link]

Sources

Publish Comparison Guide: Characterization and Performance of Pyrazole Butanoate Derivatives vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As an application scientist overseeing drug discovery pipelines, I frequently evaluate the structural evolution of heterocyclic pharmacophores. Pyrazole derivatives have long been established as potent anti-inflammatory agents, particularly as cyclooxygenase-2 (COX-2) inhibitors[1]. However, traditional pyrazole acetates often suffer from rapid metabolic clearance and suboptimal target residence time.

The strategic shift to pyrazole butanoate derivatives (extending the aliphatic linker from two to four carbons) fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. The causality is structural: the extended butanoic acid chain provides the necessary conformational flexibility to anchor the terminal carboxylate via a bidentate salt bridge to Arg120 and Tyr355 at the base of the COX-2 channel. Simultaneously, the lipophilic pyrazole core optimally occupies the secondary hydrophobic pocket. This dual-anchoring mechanism significantly enhances the selectivity index compared to rigid acetate analogs.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Enters Channel PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 Cyclooxygenation PB Pyrazole Butanoate (Inhibitor) Interaction Binds Arg120/Tyr355 via Butanoic Acid PB->Interaction Extended Linker Interaction->COX2 Competitive Blockade

Fig 1: Mechanistic logic of COX-2 inhibition by pyrazole butanoate derivatives.

Comparative Performance Data

To objectively evaluate this structural class, we compared a prototype pyrazole butanoate (PB-01 : 3-(3-trifluoromethyl-1H-pyrazol-1-yl)butanoic acid) against its direct acetate analog (PA-01 ) and the industry standard, Celecoxib.

Table 1: Physicochemical & Spectroscopic Baselines

Notice the distinct shift in the N-CH₂ proton resonance in ¹H-NMR due to the extended aliphatic shielding in the butanoate derivative.

CompoundLinker LengthLogPHPLC PurityPrimary IR Peaks (cm⁻¹)Key ¹H-NMR Shift (ppm)
PA-01 (Acetate)C22.4>98.5%1725 (C=O), 1550 (C=N)4.90 (s, 2H, N-CH₂)
PB-01 (Butanoate)C43.1>99.0%1710 (C=O), 1545 (C=N)4.15 (t, 2H, N-CH₂)
Celecoxib (Std)N/A3.5>99.5%3340 (NH₂), 1160 (S=O)6.80 (s, 1H, Pz-H)
Table 2: In Vitro Biological Efficacy

The butanoate extension directly causes a >16-fold increase in the COX-2 selectivity index compared to the acetate analog.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PA-01 (Acetate)12.401.806.8
PB-01 (Butanoate)>50.000.45>111.1
Celecoxib (Std)15.000.04375.0

Analytical Characterization Standards

When characterizing pyrazole butanoates, researchers often fall into the trap of relying solely on 1D ¹H-NMR. Because pyrazoles exist as tautomers, direct alkylation yields a mixture of N1 and N2 isomers. 1D chemical shifts are insufficient to definitively assign regioselectivity.

  • IR Spectroscopy: The pyrazole ring exhibits characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, while the C-H stretching of the aliphatic butanoic acid chain appears around 2850-3100 cm⁻¹[2].

  • 2D NMR Spectroscopy (The Gold Standard): 2D NOESY or HMBC is mandatory. A spatial cross-peak between the N-CH₂ protons of the butanoate chain and the C5-H of the pyrazole ring definitively validates N1 regioselectivity.

  • Mass Spectrometry: LC-MS/MS is utilized to confirm the molecular ion and specific fragmentation patterns (e.g., loss of the butanoic acid side chain)[3].

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis & Characterization Workflow

This protocol is designed as a self-validating system. Step 2 acts as an internal quality gate to ensure unreacted starting materials do not artificially inflate apparent yields during downstream hydrolysis.

Step 1: Microwave-Assisted N-Alkylation

  • Dissolve 1.0 eq of 3-(trifluoromethyl)-1H-pyrazole and 1.2 eq of ethyl 4-bromobutanoate in anhydrous DMF.

  • Add 2.0 eq of Cesium Carbonate (Cs₂CO₃). Causality: The bulky cesium cation thermodynamically favors the less sterically hindered N1 isomer.

  • Irradiate in a microwave reactor at 120°C for 20 minutes.

Step 2: In-Process Validation (Self-Validating Step)

  • Sample 10 µL of the reaction mixture, dilute in MeCN, and run a rapid 3-minute LC-MS method.

  • Decision Gate: If the unreacted pyrazole peak is >2%, extend irradiation by 5 minutes. Proceeding with unreacted pyrazole leads to co-elution during final purification.

Step 3: Hydrolysis to Butanoic Acid

  • Isolate the ethyl butanoate intermediate via silica gel chromatography (Hexanes/EtOAc 80:20).

  • Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add 3.0 eq of LiOH·H₂O and stir at room temperature for 4 hours.

  • Acidify with 1M HCl to pH 3.0 to precipitate the pure pyrazole butanoic acid. Filter and dry under vacuum.

Synthesis_Workflow Start 3-Substituted 1H-Pyrazole Reaction Microwave-Assisted N-Alkylation Start->Reaction Reagent Ethyl 4-bromobutanoate + Cs2CO3 Base Reagent->Reaction Iso1 N1-Butanoate (Major) Sterically Favored Reaction->Iso1 85% Yield Iso2 N2-Butanoate (Minor) Sterically Hindered Reaction->Iso2 15% Yield Valid 2D NOESY / HMBC Regioselectivity Check Iso1->Valid Iso2->Valid Hydro LiOH Hydrolysis (Self-Validating Step) Valid->Hydro Confirms N1 Isomer Final Pure Pyrazole Butanoic Acid Hydro->Final Removes Ester

Fig 2: Regioselective synthesis and self-validating characterization workflow.

Protocol B: Fluorometric COX-2 Inhibition Assay

To ensure trustworthiness, this protocol incorporates a strict background subtraction step, as heterocyclic compounds often exhibit intrinsic auto-fluorescence that skews IC₅₀ data.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin. Causality: Hematin is an obligate cofactor for the peroxidase activity of COX-2, which is required to convert the fluorogenic substrate into resorufin.

  • Pre-Incubation: In a black 96-well microplate, combine 10 µL of recombinant human COX-2 enzyme with 10 µL of PB-01 (serial dilutions from 10 µM to 1 nM). Incubate at 37°C for 10 minutes.

  • Background Control (Self-Validation): Prepare parallel wells containing PB-01 and buffer without the COX-2 enzyme.

  • Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to all wells.

  • Kinetic Readout: Immediately measure fluorescence (Ex 535 nm / Em 587 nm) continuously for 5 minutes. Subtract the background control fluorescence from the active wells before calculating the IC₅₀ via non-linear regression.

References

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

For Immediate Release to Laboratory Personnel

Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including kinase inhibitors.[1] Due to the presence of the iodo-pyrazole moiety and the ester functionality, this compound presents specific risks regarding skin sensitization, respiratory irritation, and potential hydrolytic instability.[1]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[2][3] Harmful if swallowed.[3][4][5]

  • Critical PPE: Double Nitrile Gloves (0.11 mm min), Safety Glasses with Side Shields, Lab Coat.[1]

  • Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive.

  • Disposal: Halogenated Organic Waste Stream (Do NOT mix with general non-halogenated solvents).

Technical Characterization

Before handling, verify the chemical identity to ensure protocol alignment.

ParameterSpecification
Chemical Name Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
CAS Number 110525-55-8
Molecular Formula C₉H₁₃IN₂O₂
Molecular Weight 308.12 g/mol
Physical State Low-melting solid or viscous oil (Temperature dependent)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.[1]
Reactivity Sensitive to light (Iodine liberation); Ester hydrolysis in basic/acidic media.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of analogous 4-iodopyrazoles and alkyl esters.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[2][3]

Toxicological Insight: The iodine substituent on the pyrazole ring increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.[1] The ester tail is susceptible to enzymatic hydrolysis, releasing 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid, a potential irritant.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance and barrier integrity for halogenated organic esters.

PPE CategoryRecommendationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min (estimated).[1] Double gloving creates a sacrificial layer against undetected micro-tears. Latex is NOT recommended due to poor organic solvent resistance.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient if the compound is in oil form (splash risk).[1] Goggles prevent vapor entry and direct ocular contact.
Respiratory N95 / P95 Respirator (if solid) or Fume Hood If handling outside a hood (not recommended), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to mitigate volatile iodine species if decomposition occurs.[1]
Body Defense Polypropylene Lab Coat + Tyvek Sleeves Cotton coats absorb liquids. Polypropylene provides fluid resistance. Tyvek sleeves cover the wrist gap between glove and coat.

Operational Workflow & Handling Protocols

A. Receipt & Storage (The "Cold Chain")
  • Inspection: Upon receipt, inspect the vial for yellow/brown discoloration. Brown indicates free iodine release (decomposition).

  • Inert Storage: Flush the container with Argon or Nitrogen after every use. Oxygen promotes oxidative deiodination.

  • Temperature: Store at 2–8°C .

  • Light Protection: Wrap the vial in aluminum foil or store in an amber jar.

B. Weighing & Transfer (The "Static Risk")
  • Protocol:

    • Equip the analytical balance with an ionizer or anti-static brush. Dry organic solids often generate static charge, causing "flying powder."[1]

    • Use a glass weighing boat or parchment paper. Avoid plastic boats if the compound is an oil, as it may adhere or leach plasticizers.[1]

    • Solvent Transfer: If the compound is an oil, dissolve it in the reaction solvent (e.g., DCM or DMSO) directly in the shipping vial (if tared) or wash the vial quantitatively to ensure full recovery.[1]

C. Reaction Setup
  • Solvent Choice: Avoid protic solvents (Methanol/Ethanol) if using strong bases to prevent transesterification.

  • Temperature Control: Do not heat above 80°C without stabilizing agents, as the C-I bond is the weakest point and may undergo homolytic cleavage.[1]

D. Spills & Decontamination
  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (solvent-wet) to prevent dust generation, then wipe up.[1]

  • Liquid/Oil Spill: Absorb with vermiculite or sand .

  • Decontamination Solution: Wash the surface with a 10% Sodium Thiosulfate solution.

    • Why? Thiosulfate reduces any free iodine (brown stain) to colorless iodide, minimizing toxicity and staining.[1]

Waste Disposal & Compliance

Strict Segregation Rule: This compound contains Iodine .

  • Stream: Halogenated Organic Waste .

  • Prohibition: Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.

  • Reasoning: Halogens poison the catalysts used in commercial incinerators and fuel-blending programs. Mislabeling can result in significant fines and facility shutdowns.

  • Labeling: Clearly mark the tag with "Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate" and "Halogenated."

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical control points (CCPs) for handling this compound to maintain safety and chemical purity.

G Receipt Receipt & Inspection (Check for Iodine Color) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Seal & Chill Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Avoid Transesterification) Weighing->Reaction Quant. Transfer Waste Disposal (Halogenated Stream) Weighing->Waste Spill (Thiosulfate Clean) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, highlighting critical control points for stability and safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 4-(1H-pyrazol-1-yl)butanoate.[8] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。